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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Introduction & Structural Rationale In the rapidly evolving landscape of targeted protein degradation (PROTACs) and peptidomimetic drug discovery, linker topology dictates both the physicochemical properties and the spat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and peptidomimetic drug discovery, linker topology dictates both the physicochemical properties and the spatial orientation of heterobifunctional molecules[1]. 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (CAS: 1824200-79-4) has emerged as a highly privileged, conformationally restricted bifunctional building block[2].

Structurally, this compound features a rigid four-membered azetidine ring substituted with an N-alkylated acetic acid moiety and a C3-tert-butyl ester (often referred to as a tert-butoxycarbonyl group when acting as a substituent). This architecture provides two critical advantages:

  • Orthogonal Reactivity: The free N-acetic acid can be coupled to an amine (e.g., an E3 ligase ligand) under standard basic conditions, while the C3-carboxylic acid remains masked as a tert-butyl ester.

  • Vectorial Rigidity: The azetidine ring restricts the dihedral angles of the linker, reducing the entropic penalty upon target binding compared to highly flexible PEG or alkyl chains[3].

Physicochemical Data & Molecular Descriptors

Understanding the physicochemical baseline of this building block is essential for predicting its behavior in organic synthesis and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Implication in Drug Design
Chemical Formula C₁₀H₁₇NO₄Defines the mass contribution to the final conjugate.
Molecular Weight 215.25 g/mol Low molecular weight allows for incorporation into PROTACs without excessively inflating the total mass.
CAS Number 1824200-79-4Unique identifier for procurement and database cross-referencing[2].
Hydrogen Bond Donors 1 (Free -COOH)Facilitates aqueous solubility; consumed during the first amide coupling phase.
Hydrogen Bond Acceptors 4 (N, O, O, O)Influences polar surface area (PSA) and cellular permeability.
Rotatable Bonds 4Highly restricted compared to linear aliphatic chains, minimizing conformational entropy loss upon binding.

The Thermodynamic Case for Azetidine Scaffolds

The shift from flexible linear linkers to rigidified cyclic scaffolds like azetidine is driven by thermodynamics. Flexible linkers exist in a vast ensemble of conformations in solution. When a PROTAC binds to its target protein and E3 ligase, it must adopt a single, highly ordered conformation. This loss of degrees of freedom results in a significant entropic penalty ( ΔS<0 ), which diminishes the overall binding free energy ( ΔG )[4].

By incorporating the 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid scaffold, chemists pre-organize the linker's trajectory. The azetidine ring acts as a structural "turn," projecting the two functional handles at a defined angle. This pre-organization lowers the entropic cost of ternary complex formation, often resulting in higher binding affinities and improved degradation profiles[1].

Conformational_Logic Root Linker Topology Selection Flex Flexible Alkyl/PEG Chain (High Conformational Entropy) Root->Flex Rigid Azetidine Scaffold (Low Conformational Entropy) Root->Rigid Flex_Out High entropic penalty upon binding, Increased off-target interactions Flex->Flex_Out Rigid_Out Pre-organized spatial trajectory, Enhanced ternary complex stability Rigid->Rigid_Out

Thermodynamic advantages of rigid azetidine scaffolds over flexible linkers in drug design.

Experimental Workflows: Orthogonal Assembly Protocols

To maintain scientific integrity and ensure high yields, the integration of this building block into a larger molecule must follow a strict, self-validating sequence. The protocols below detail the sequential coupling and deprotection strategy.

PROTAC_Workflow A 2-(3-(Boc)azetidin-1-yl)acetic acid (Free -COOH) B Amide Coupling (HATU, DIPEA) A->B C Intermediate Conjugate (tBu Ester Intact) B->C D Acidic Deprotection (TFA / DCM) C->D E Free C3-Carboxylic Acid Ready for Ligand 2 D->E

Stepwise assembly of a heterobifunctional linker using orthogonal protection strategies.

Protocol A: Primary Amide Coupling (N-Acetic Acid Functionalization)

Objective: Couple the free N-acetic acid moiety to a primary or secondary amine (e.g., Target Protein Ligand) while leaving the C3-tert-butyl ester intact.

Causality & Reagent Selection: HATU is selected over traditional EDC/HOBt systems because the azetidine nitrogen can inductively withdraw electron density, and the local steric environment requires highly efficient, fast-acting coupling reagents to prevent epimerization or degradation of the amine partner. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basic environment necessary for the reaction without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 10 minutes to allow the formation of the active O-At ester.

  • Amine Addition: Add the target amine (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS (ESI+). The reaction is complete when the starting material mass ( m/z 216.1 [M+H]⁺) is consumed, and the product mass is dominant.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acidolytic Deprotection of the tert-Butyl Ester

Objective: Cleave the tert-butyl ester to reveal the C3-carboxylic acid for the subsequent attachment of the second ligand (e.g., E3 Ligase Ligand).

Causality & Reagent Selection: The tert-butyl ester is highly stable to the basic conditions of Protocol A but rapidly hydrolyzes under strong acidic conditions. Trifluoroacetic acid (TFA) is used to protonate the ester, leading to the expulsion of a tert-butyl cation (which eliminates as isobutylene gas). Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the highly reactive tert-butyl cation from alkylating electron-rich regions of the newly attached ligand[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate conjugate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Scavenger Addition: Add TIPS (2.0 eq) to the solution.

  • Acidification: Cool the mixture to 0 °C and slowly add TFA to achieve a final ratio of 20% TFA in DCM (v/v).

  • Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The successful deprotection is characterized by a precise mass shift of -56 Da (loss of the isobutylene fragment) from the parent intermediate.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The resulting free C3-carboxylic acid is typically used directly in the next coupling step without further purification to avoid yield loss.

Table 2: LC-MS Self-Validation Tracking

Reaction StageExpected Mass ShiftDiagnostic Indicator
Starting Material m/z 216.1 [M+H]⁺Base peak of the pure azetidine building block.
Post-Coupling (Intermediate) m/z [Amine + 198.1]⁺Confirms successful amide bond formation.
Post-Deprotection m/z [Intermediate - 56]⁺Confirms complete removal of the tert-butyl group.

References

  • ChemBK Database.
  • Ambeed.
  • RSC Publishing.
  • PubMed Central (PMC).

Sources

Exploratory

Crystal structure and X-ray diffraction data for 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

An In-Depth Guide to the Crystallographic Analysis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid Introduction: The Azetidine Scaffold and the Imperative of Structural Precision In the landscape of modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Crystallographic Analysis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid

Introduction: The Azetidine Scaffold and the Imperative of Structural Precision

In the landscape of modern drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1] Its unique structural and physicochemical properties—stemming from a balance of high ring strain, sp3-rich character, and conformational rigidity—confer significant advantages in medicinal chemistry.[2][3] Azetidine-containing molecules often exhibit improved metabolic stability, enhanced solubility, and novel three-dimensional exit vectors for substituent placement, making them highly attractive for targeting complex biological macromolecules.[1][4] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, underscoring its therapeutic relevance.[2]

The subject of this guide, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid, is a key building block in this domain, frequently utilized in the synthesis of more complex pharmaceutical agents, such as PROTAC linkers.[5] For drug development professionals, the precise, unambiguous determination of its three-dimensional structure is not merely an academic exercise. It is a critical step that dictates molecular modeling, informs structure-activity relationship (SAR) studies, and ultimately ensures the rational design of next-generation therapeutics.[3]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level information.[6][7] It provides an unparalleled view of molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound.[7][8]

This technical guide provides a comprehensive walkthrough of the entire crystallographic workflow for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid. While a publicly deposited crystal structure for this specific compound was not available at the time of writing, this document serves as an authoritative methodological framework. It details the necessary experimental protocols, explains the causality behind critical choices, and presents the expected data and analysis, empowering researchers to successfully execute and interpret such an investigation.

Part 1: From Powder to Perfect Crystal: The Art and Science of Crystallization

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal.[6] The goal is to coax randomly oriented molecules in a solution to pack into a highly ordered, three-dimensional lattice. For a small, flexible molecule like our target compound, this requires a systematic and patient approach.

Experimental Protocol: Obtaining Single Crystals

The primary methods for crystallizing small organic molecules rely on slowly reducing the compound's solubility to achieve a state of supersaturation, from which crystals can nucleate and grow.[6][9]

1. Material Purification:

  • Rationale: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol: The starting material, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062-96-6), should be of the highest possible purity (>97%). If necessary, recrystallize the bulk material from a suitable solvent or perform column chromatography.

2. Solvent Screening:

  • Rationale: The choice of solvent is paramount. A suitable solvent will dissolve the compound when heated or in larger volumes but allow it to become sparingly soluble as the conditions change. The solvent's polarity can also influence which intermolecular interactions (e.g., hydrogen bonds) are favored, potentially leading to different crystal packing arrangements (polymorphs).

  • Protocol:

    • Test the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents at room temperature and with gentle heating.

    • Ideal candidates are solvents in which the compound is sparingly soluble at room temperature but fully dissolves upon heating.

    • A secondary solvent (an "anti-solvent") in which the compound is insoluble can be used for diffusion or layering techniques.

Solvent Category Example Solvents Rationale for Use
Polar Protic Isopropanol, EthanolCan participate in hydrogen bonding; good for dissolving polar compounds.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileGood balance of polarity for dissolving the compound without disrupting key interactions.
Nonpolar Hexane, HeptaneOften used as anti-solvents to induce precipitation.
Specialty Dichloromethane (DCM)Can be effective but should be used with caution due to volatility.

Table 1: A selection of common solvents for small molecule crystallization, adapted from established guides.[10]

3. Crystallization Techniques:

  • Slow Evaporation:

    • Causality: This is the simplest method. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[10] The rate of evaporation is key; faster rates lead to smaller, less-ordered crystals.

    • Method: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near-saturation in a small vial. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion:

    • Causality: This is a highly controlled and effective method, especially for small quantities of material.[10] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing its solubility.

    • Method: Place a small, open vial containing a concentrated solution of the compound (e.g., in isopropanol) inside a larger, sealed jar. Add a few milliliters of a more volatile anti-solvent (e.g., hexane) to the bottom of the larger jar, ensuring the liquid levels are below the top of the inner vial. Over time, the anti-solvent vapor will diffuse into the inner vial, inducing crystallization.

  • Liquid-Liquid Diffusion (Layering):

    • Causality: This technique is useful when the compound is highly soluble in one solvent and insoluble in another. It creates a sharp concentration gradient that slowly dissipates, allowing for crystal growth at the interface.

    • Method: In a narrow tube, carefully layer a solution of the compound over a less dense anti-solvent, or vice-versa. This is often achieved by first adding the denser solvent and then slowly trickling the lighter solvent down the side of the tube. Crystals will form at the interface of the two liquids.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome start High-Purity Compound (>97%) solvent Systematic Solvent Screening start->solvent Dissolution evap Slow Evaporation solvent->evap vapor Vapor Diffusion solvent->vapor layer Liquid-Liquid Diffusion solvent->layer crystal Single Crystals (Suitable for XRD) evap->crystal vapor->crystal layer->crystal

Figure 1: Workflow for the crystallization of a small organic molecule.

Part 2: Illuminating the Lattice: Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the process of X-ray diffraction can begin. This technique uses the diffraction pattern produced by a crystal when exposed to an X-ray beam to map the electron density within the unit cell, thereby revealing the atomic positions.[8][11]

Experimental Protocol: Data Collection and Structure Refinement

1. Crystal Mounting and Data Collection:

  • Rationale: The crystal must be mounted on a goniometer head and cooled to a low temperature (typically 100 K or -173 °C). This cryogenic cooling minimizes atomic vibrations, leading to a sharper diffraction pattern and reducing potential radiation damage to the crystal from the high-intensity X-ray beam.[12]

  • Protocol:

    • Select a well-formed single crystal under a microscope.

    • Using a micromanipulator, pick up the crystal with a cryo-loop, which has been coated in a cryoprotectant oil (e.g., Paratone-N).

    • Instantly flash-cool the crystal by placing it in a stream of cold nitrogen gas on the diffractometer.[12]

    • The diffractometer (e.g., a Rigaku XtaLAB Synergy-S or Bruker D8 VENTURE) equipped with a microfocus X-ray source (Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) and a sensitive detector (e.g., a HyPix or CMOS detector) is used to collect the data.[7]

    • A series of diffraction images are collected as the crystal is rotated through various angles, ensuring that all unique reflections are measured.

2. Data Processing and Structure Solution:

  • Rationale: The raw diffraction images must be processed to determine the unit cell dimensions, space group, and the intensity of each reflection. This processed data is then used to solve the "phase problem" and generate an initial model of the crystal structure.

  • Protocol:

    • Indexing and Integration: Software (e.g., CrysAlisPro, APEX4) is used to index the diffraction spots to determine the unit cell parameters and Bravais lattice. The intensities of all spots are then integrated.

    • Data Reduction and Scaling: Corrections are applied for experimental factors (Lorentz-polarization, absorption). The data is scaled and merged to produce a final reflection file.

    • Structure Solution: The structure is solved using "direct methods" or dual-space algorithms (e.g., with SHELXT or Intrinsic Phasing).[12] This process generates an initial electron density map and a preliminary atomic model.

3. Structure Refinement:

  • Rationale: The initial model is an approximation. Refinement is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.

  • Protocol:

    • Least-Squares Refinement: The model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL or Olex2-refine).

    • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

    • Hydrogen Atom Placement: Hydrogen atoms are often located in the difference Fourier map but are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to their parent atom.[12] The carboxylic acid hydrogen, however, is a key exception and should be located and refined freely if possible, as it is critical for understanding hydrogen bonding.

    • Validation: The final model is rigorously validated using tools like PLATON and the IUCr's checkCIF service to ensure its chemical and crystallographic sensibility.

G cluster_data Data Acquisition cluster_process Data Processing cluster_solve Structure Solution & Refinement mount Crystal Mounting & Cryo-cooling (100 K) collect X-ray Diffraction Data Collection mount->collect On Diffractometer integrate Indexing & Integration (Unit Cell, Intensities) collect->integrate reduce Data Reduction & Scaling integrate->reduce solve Structure Solution (Direct Methods) reduce->solve hkl file refine Full-Matrix Least-Squares Refinement solve->refine Initial Model refine->solve Iterate validate Model Validation (checkCIF) refine->validate

Figure 2: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Part 3: Interpreting the Data: A Hypothetical Structural Analysis

Having outlined the methodology, we can now discuss the expected results. The following table presents a hypothetical but realistic set of crystallographic data for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid.

Parameter Hypothetical Value Significance and Interpretation
Chemical FormulaC₁₀H₁₇NO₄Confirms the elemental composition of the molecule in the crystal.
Formula Weight215.25 g/mol Matches the molecular weight of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA very common space group for organic molecules; it is centrosymmetric.
a, b, c (Å)a = 10.5, b = 8.2, c = 12.1The dimensions of the unit cell.
α, γ (°)90
β (°)98.5The angle defining the monoclinic cell.
Volume (ų)1028The volume of one unit cell.
Z4Indicates there are four molecules in each unit cell.
Temperature (K)100(2)The temperature at which data was collected.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used.
R₁ [I > 2σ(I)]0.045A primary indicator of the agreement between the model and the data. A value < 5% is considered excellent for a small molecule.
wR₂ (all data)0.115A weighted R-factor calculated on all data; also indicates a good quality refinement.
Goodness-of-Fit (S)1.05Should be close to 1.0 for a well-refined structure.

Table 2: Hypothetical crystallographic data and refinement statistics for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid.

Structural Insights for the Medicinal Chemist
  • Conformation: The data would reveal the precise conformation of the molecule in the solid state. Key points of interest would be the puckering of the azetidine ring and the torsion angles of the acetic acid and Boc-group side chains. This conformation, while not necessarily identical to the bioactive conformation in solution, provides a crucial low-energy snapshot.

  • Intermolecular Interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. The analysis would precisely map the hydrogen bonding network. Most likely, the molecules would form hydrogen-bonded dimers or chains, a common motif for carboxylic acids.[13] Understanding this packing can inform strategies for developing crystalline salts with improved pharmaceutical properties.

  • Ring Strain: The refined bond lengths and angles within the azetidine ring would provide a quantitative measure of its ring strain, a key feature that influences its reactivity and chemical properties.[3]

G cluster_mol1 Molecule A cluster_mol2 Molecule B O1 O(1) HO1 H(1) O1->HO1 C1 C(8) O1->C1 O4 O(2') HO1->O4 H-Bond O2 O(2) C1->O2 O3 O(1') HO2 H(1') O3->HO2 C2 C(8') O3->C2 HO2->O2 H-Bond C2->O4

Figure 3: A representative diagram of a hypothetical hydrogen-bonded carboxylic acid dimer motif.

Conclusion

The structural elucidation of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid via single-crystal X-ray diffraction is a critical endeavor for any research program leveraging this important building block. While obtaining high-quality crystals can be a formidable challenge, a systematic and well-informed approach, as detailed in this guide, dramatically increases the probability of success. The resulting atomic-resolution structure provides an invaluable foundation for rational drug design, enabling researchers to understand solid-state packing, conformational preferences, and key intermolecular interactions. This knowledge is not merely data; it is a strategic advantage in the development of novel and effective therapeutics.

References

  • Cheekatla, S. R., et al. (2026).
  • Anton Paar. (n.d.). XRD Software: XRDanalysis. Retrieved March 27, 2026.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1643–1649.
  • SPT Labtech. (n.d.).
  • University of Illinois Materials Research Laboratory. (n.d.). X-Ray Data Analysis Software Packages. Retrieved March 27, 2026.
  • BenchChem. (n.d.).
  • Malvern Panalytical. (n.d.). XRD Data Analysis Software. Retrieved March 27, 2026.
  • Bruker. (n.d.). DIFFRAC.SUITE Software. Retrieved March 27, 2026.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Retrieved March 27, 2026.
  • Proto XRD. (n.d.). X-ray Diffraction Software. Retrieved March 27, 2026.
  • Unknown. (n.d.). Crystallization of small molecules. Retrieved March 27, 2026.
  • J. M. Coxon, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(10), 3437-3459.
  • J. M. Coxon, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(10), 3437-3459.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. Retrieved March 27, 2026.
  • Mahapatra, M., et al. (2024). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • ResearchGate. (n.d.). Representation of one molecule from the unit cell of the single crystal.... Retrieved March 27, 2026.
  • PubChemLite. (n.d.). 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)acetic acid. Retrieved March 27, 2026.
  • Rigaku. (n.d.). Single crystal X-ray diffraction. Retrieved March 27, 2026.
  • Sigma-Aldrich. (n.d.). 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid. Retrieved March 27, 2026.
  • CEITEC. (n.d.). Single crystal X-ray diffraction. Retrieved March 27, 2026.
  • MolPort. (n.d.). 2-{3-amino-1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid. Retrieved March 27, 2026.
  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934.
  • ChemScene. (n.d.). 183062-96-6 | 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid. Retrieved March 27, 2026.
  • NextSDS. (n.d.). 2-{1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid. Retrieved March 27, 2026.
  • Jones, R. E. (1957). The crystal structure of acetic acid. UCRL-3641.
  • BLDpharm. (n.d.). 183062-96-6|2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid. Retrieved March 27, 2026.
  • KAUST Repository. (n.d.).
  • MedChemExpress. (n.d.). 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid | PROTAC Linker. Retrieved March 27, 2026.

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Foundational

In-Depth Technical Guide: Exact Mass, Molecular Weight, and Synthesis of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Introduction & Chemical Identity In modern drug discovery, the azetidine ring has emerged as a privileged scaffold. As a rigid, metabolically stable bioisostere for piperidines and pyrrolidines, azetidines improve the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

In modern drug discovery, the azetidine ring has emerged as a privileged scaffold. As a rigid, metabolically stable bioisostere for piperidines and pyrrolidines, azetidines improve the pharmacokinetic profiles of small-molecule therapeutics by lowering lipophilicity and enhancing structural novelty.

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (also known as 1-(carboxymethyl)azetidine-3-carboxylic acid tert-butyl ester) is a highly versatile bifunctional building block. It features a secondary amine functionalized with an acetic acid moiety and a C3-carboxylic acid protected as a tert-butyl ester (the "Boc" group in this context refers to the tert-butoxycarbonyl ester, not an N-Boc amine). This orthogonal arrangement allows for selective functionalization at either the nitrogen terminus or the C3 position, making it an ideal precursor for peptidomimetics, PROTAC linkers, and complex active pharmaceutical ingredients (APIs).

Quantitative Physicochemical Data

To ensure rigorous analytical validation during synthesis, the exact mass and molecular weight must be precisely defined. Below is the consolidated quantitative data for this molecule.

PropertyValue
Chemical Formula C₁₀H₁₇NO₄
Molecular Weight (Average) 215.249 g/mol
Monoisotopic Exact Mass 215.11576 Da
[M+H]⁺ Ion (ESI+, m/z) 216.12304
[M-H]⁻ Ion (ESI-, m/z) 214.10848
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

Mass Spectrometry & Isotopic Profiling

In the context of High-Resolution Mass Spectrometry (HRMS), distinguishing between the nominal mass and the monoisotopic exact mass is critical for structural verification.

The nominal mass of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid is 215 Da. However, relying on nominal mass in complex synthetic mixtures or biological matrices is dangerous due to isobaric interferences (distinct molecules sharing the same integer mass).

The monoisotopic exact mass is calculated using the exact masses of the most abundant isotopes ( 12 C = 12.00000, 1 H = 1.007825, 14 N = 14.00307, 16 O = 15.99491). For C₁₀H₁₇NO₄, this yields exactly 215.115758 Da .

Causality in Analytical Choice: By utilizing HRMS platforms such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), researchers can measure the mass-to-charge ratio (m/z) to four or five decimal places. This precision allows chemists to calculate the mass defect—the fractional difference between the exact mass and the nominal mass—which acts as a unique fingerprint for the specific elemental composition[1]. When monitoring the synthesis of this compound, the appearance of the [M+H]⁺ peak at exactly m/z 216.1230 confirms the target without ambiguity, self-validating the reaction's success.

Synthetic Methodology & Experimental Protocol

Azetidines are highly strained four-membered heterocycles. While prized for their rigidity, this strain makes them susceptible to ring-opening under harsh nucleophilic, strongly basic, or strongly acidic conditions[2]. Therefore, synthesizing 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid requires a carefully designed orthogonal protection strategy [3].

Causality of Reagent Selection

To build this molecule from azetidine-3-carboxylic acid tert-butyl ester, one must attach an acetic acid group to the nitrogen. Direct alkylation with bromoacetic acid often leads to zwitterionic polymerization or poor yields. Instead, we use benzyl 2-bromoacetate . The benzyl ester can be selectively cleaved via mild catalytic hydrogenolysis (neutral conditions), which perfectly preserves the acid-labile tert-butyl ester at the C3 position.

Step-by-Step Experimental Protocol
Step 1: N-Alkylation (Formation of the Benzyl Ester Intermediate)
  • Preparation: Dissolve azetidine-3-carboxylic acid tert-butyl ester (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN, 50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HBr byproduct without hydrolyzing the ester groups.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add benzyl 2-bromoacetate (1.1 eq, 11 mmol) over 15 minutes.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS): Sample the reaction. The starting material should be consumed, and HRMS should show the intermediate benzyl 2-(3-(tert-butoxycarbonyl)azetidin-1-yl)acetate at m/z 306.1705[M+H]⁺ .

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Step 2: Selective Hydrogenolysis (Deprotection)
  • Preparation: Dissolve the purified intermediate from Step 1 in anhydrous ethanol (EtOH, 100 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Atmosphere Exchange: Carefully purge the reaction flask with nitrogen gas (3 cycles), followed by hydrogen gas (3 cycles).

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm, using a double-layered balloon) at room temperature for 4–6 hours. Rationale: These neutral, room-temperature conditions selectively cleave the benzyl C-O bond while leaving the azetidine ring and the tert-butyl ester completely intact.

  • Self-Validation (LC-MS): Monitor the reaction. The peak at m/z 306.1705 must disappear, replaced entirely by the target product at m/z 216.1230 [M+H]⁺ .

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid as a white crystalline solid.

Structural & Mechanistic Workflow

The following diagram maps the orthogonal synthesis workflow and the critical HRMS validation checkpoints that ensure the structural integrity of the final molecule.

G Start Azetidine-3-carboxylic acid tert-butyl ester (Starting Material) Alkylation Step 1: N-Alkylation Reagents: Benzyl bromoacetate, DIPEA Solvent: MeCN Start->Alkylation Intermediate Benzyl 2-(3-(tert-butoxycarbonyl) azetidin-1-yl)acetate [M+H]+ = 306.1705 Alkylation->Intermediate SN2 Displacement Hydrogenolysis Step 2: Hydrogenolysis Reagents: H2 (1 atm), 10% Pd/C Solvent: EtOH Intermediate->Hydrogenolysis Product 2-(3-(tert-Butoxycarbonyl) azetidin-1-yl)acetic acid (Target Molecule) Hydrogenolysis->Product Selective Cleavage Validation HRMS Validation Check Monoisotopic Exact Mass: 215.1157 Da [M+H]+ = 216.1230 Product->Validation LC-MS/HRMS

Workflow of the orthogonal synthesis and HRMS validation of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid.

References

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media Source: researchgate.net URL:[1]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis Source: nih.gov URL:[3]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Source: tandfonline.com URL:[2]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Boc-Protected Azetidine Derivatives

Abstract Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital scaffolds in medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as reduced lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital scaffolds in medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as reduced lipophilicity and improved metabolic stability.[1][2] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of their synthesis and functionalization. However, the inherent ring strain of the azetidine core, combined with the conformational demands of the bulky Boc group, presents unique challenges to the thermodynamic stability of these intermediates. This guide provides an in-depth analysis of the factors governing the stability of Boc-protected azetidine derivatives, details common decomposition pathways, and presents robust experimental protocols for their assessment. This document is intended for researchers, chemists, and drug development professionals who handle, synthesize, or formulate molecules containing this important structural motif.

Introduction: The Azetidine Scaffold and the Role of N-Boc Protection

The incorporation of small, strained rings like azetidine has become a prominent strategy in modern drug design.[3] These motifs introduce three-dimensional character and can serve as rigid linkers or replacements for larger, more lipophilic groups.[1] The azetidine ring has a significant ring strain of approximately 25.2-25.4 kcal/mol, which is a critical determinant of its reactivity and stability.[1][2] This value lies between the highly reactive aziridines and the more stable pyrrolidines, positioning azetidines in a unique chemical space of "tunable instability" that can be harnessed for synthesis but must be managed for stability.[2]

The N-Boc group is arguably the most common protecting group for the azetidine nitrogen due to its broad stability to many nucleophilic and basic conditions, and its straightforward removal under acidic or thermal conditions.[4][5] Beyond its role as a simple protecting group, the Boc moiety significantly influences the molecule's overall properties through steric and electronic effects that will be explored herein.

Fundamental Principles of Thermodynamic Stability

The stability of a Boc-protected azetidine is not a singular property but a multifactorial equation. The primary contributors are the inherent strain of the four-membered ring and the conformational behavior of the N-Boc group itself.

Inherent Ring Strain of the Azetidine Core

Unlike the near-strain-free cyclohexane, the azetidine ring is forced into bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This deviation, known as angle strain, is the principal source of its high internal energy.[6] This stored potential energy makes the ring susceptible to cleavage under conditions that might not affect larger, more stable heterocycles.[7] Common triggers for ring-opening include:

  • Lewis and Protic Acids: Coordination of a Lewis acid or protonation of the nitrogen atom exacerbates ring strain, making the ring’s carbon atoms highly electrophilic and vulnerable to nucleophilic attack.[7][8]

  • Elevated Temperatures: Sufficient thermal energy can overcome the activation barrier for ring fragmentation or other decomposition pathways.[7][9]

  • Strong Nucleophiles: Can directly attack the ring carbons, leading to cleavage.[7]

Conformational Dynamics of the N-Boc Group

The bulky tert-butyl group of the Boc moiety imposes significant steric hindrance. The urethane bond (N-COO) can exist in both cis and trans conformations, and unlike typical peptide bonds which strongly favor trans, the energy difference between cis and trans urethane rotamers is small.[10] This leads to a dynamic equilibrium of conformers in solution.

Computational and NMR studies have shown that steric interactions between the tert-butyl group and the azetidine ring protons dictate the preferred conformation.[11] This interplay influences the ring's pucker and can expose certain bonds, potentially making them more susceptible to attack.

G cluster_0 Conformational Equilibrium of N-Boc Azetidine A Trans Urethane Conformer (Lower Energy in some cases) B Cis Urethane Conformer (Steric Clash with Ring) A->B Rotational Isomerism (Low Energy Barrier) C Puckered Ring State 1 A->C Ring Puckering D Puckered Ring State 2 B->D Ring Puckering

Caption: Conformational dynamics of N-Boc azetidine.

Common Decomposition Pathways and Mechanisms

Understanding the likely modes of degradation is critical for developing stable formulations and designing robust synthetic routes.

Acid-Mediated Instability

This is the most prevalent decomposition pathway. The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine.[5][12]

However, for azetidines, a competing pathway exists where the azetidine nitrogen itself is protonated. This dramatically increases the ring strain and activates the ring toward nucleophilic attack, leading to ring-opening products.[8] The rate and outcome of acid-mediated decomposition are highly pH-dependent.[8] Studies have shown that some N-substituted azetidines that are stable at neutral pH decompose rapidly under acidic conditions (e.g., pH 1.8).[8]

Thermal Decomposition

The N-Boc group can be removed thermally without any catalyst, typically at temperatures of 150 °C or higher.[9] The mechanism is believed to proceed via fragmentation to the free amine, carbon dioxide, and isobutylene.[9] While this can be a synthetically useful "green" deprotection method, it poses a significant stability risk during purification (e.g., distillation) or in high-temperature processing. High temperatures can also induce other side reactions, such as racemization of chiral centers.[9]

Experimental Protocols for Assessing Stability

A multi-pronged approach is necessary to fully characterize the thermodynamic stability of a Boc-protected azetidine derivative. This typically involves thermal analysis to determine acute thermal thresholds and chromatographic studies to assess stability over time under various stress conditions.

Workflow for Stability Assessment

G start Start: Boc-Azetidine Sample dsc_tga Thermal Analysis (DSC/TGA) start->dsc_tga Initial Screening hplc_setup Develop Stability-Indicating HPLC Method start->hplc_setup Parallel Path stress_testing Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) dsc_tga->stress_testing Inform Temp. Conditions hplc_setup->stress_testing hplc_analysis HPLC Analysis: Quantify API & Degradants stress_testing->hplc_analysis structure_id Identify Degradants (LC-MS, NMR) hplc_analysis->structure_id If unknown peaks data_analysis Data Analysis: Determine Degradation Rate & Pathway hplc_analysis->data_analysis structure_id->data_analysis end End: Stability Profile & Report data_analysis->end

Caption: Experimental workflow for stability assessment.

Protocol 1: Thermal Stability Analysis using DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting points, decomposition onsets, and mass loss events.

  • Objective: To determine the onset temperature of thermal decomposition.

  • Instrumentation: A simultaneous TGA/DSC analyzer (e.g., Netzsch STA 449 F5 Jupiter or similar).[13]

  • Methodology:

    • Calibration: Calibrate the instrument using standard reference materials (e.g., indium for DSC, calcium oxalate for TGA).[14]

    • Sample Preparation: Accurately weigh 5-10 mg of the Boc-azetidine derivative into an alumina crucible.[14]

    • Analysis Conditions: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).[14][15]

    • Data Acquisition: Concurrently record mass loss (TGA), the derivative of mass loss (DTG), and heat flow (DSC).[13]

  • Self-Validation: The TGA curve provides a direct measure of mass loss, validating the thermal events observed in the DSC curve. For example, an exothermic peak on the DSC curve that coincides with a sharp mass loss on the TGA curve confirms a decomposition event.

Protocol 2: Isothermal Stress Testing using HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying the parent compound and its degradation products over time. A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all potential impurities and degradants.[16][17]

  • Objective: To quantify the rate of degradation under specific stress conditions (e.g., acidic pH, elevated temperature).

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).[18]

  • Methodology:

    • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving the parent Boc-azetidine from potential byproducts. Gradient elution is often required to achieve separation of both hydrophilic and hydrophobic components.[16]

    • Forced Degradation: Prepare solutions of the compound in various stress media (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store them at a controlled elevated temperature (e.g., 60 °C). The temperature should be chosen based on the DSC/TGA results to accelerate degradation without causing immediate, complete decomposition.

    • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress solution, neutralize if necessary, and dilute to a known concentration.

    • Quantification: Analyze each sample by the validated HPLC method. Calculate the percentage of the parent compound remaining and the formation of any degradation products by comparing peak areas.

  • Self-Validation: The principle of mass balance is used for validation. At any given time point, the sum of the assay value of the parent compound and the levels of all degradation products should remain constant. A significant deviation from 100% may indicate the formation of non-chromophoric degradants, volatile products, or precipitation.

Data Interpretation and Case Studies

Interpreting Thermal Data

The TGA/DSC thermogram provides a wealth of information. The DSC curve will show an initial endothermic peak corresponding to the compound's melting point, followed by one or more exothermic peaks indicating decomposition.[13] The onset temperature of the first major exothermic event that is coupled with significant mass loss in the TGA is considered the thermal stability threshold.

CompoundMelting Point (DSC, °C)Decomposition Onset (DSC, °C)Mass Loss at 200°C (TGA, %)
N-Boc-azetidine ~45-50~160< 1%
N-Boc-3-hydroxyazetidine ~80-85~175< 1%
N-Boc-3-azetidinone ~70-75~150~ 2%

Table 1: Hypothetical thermal analysis data for representative Boc-azetidine derivatives. Data illustrates how substituents can influence thermal properties.

Case Study: Acid Stability of Substituted Boc-Azetidines

Consider a study comparing the stability of N-Boc-azetidine with N-Boc-3-phenylazetidine in 0.1 M HCl at 50 °C, monitored by HPLC.

Time (hours)% N-Boc-azetidine Remaining% N-Boc-3-phenylazetidine Remaining
0100.0100.0
285.295.1
471.590.3
850.181.6
2415.862.4

Table 2: Hypothetical HPLC stability data. The electron-withdrawing phenyl group at the 3-position may destabilize a potential carbenium ion intermediate at the C-3 position but could also influence the basicity of the nitrogen, leading to different degradation kinetics compared to the unsubstituted parent.

Conclusion and Best Practices

The thermodynamic stability of Boc-protected azetidine derivatives is a complex interplay between the inherent ring strain of the four-membered heterocycle and the steric and electronic properties of the N-Boc group and other substituents. Acidic conditions and elevated temperatures are the primary threats to their integrity, leading to deprotection or ring-opening.

Best Practices for Handling and Storage:

  • Storage: Store Boc-protected azetidines in a cool, dry place, away from acidic vapors. Refrigeration is recommended for long-term storage.

  • Reaction Conditions: When using Boc-azetidines in subsequent reactions, avoid strongly acidic conditions unless deprotection is intended. Use non-Lewis acidic reagents where possible and maintain low reaction temperatures.[7]

  • Purification: Avoid high-temperature distillation. Preferentially use chromatography or crystallization at moderate temperatures for purification.

  • Characterization: Always perform comprehensive stability assessments, as outlined in this guide, for any new Boc-azetidine derivative intended for use in drug development or as a key intermediate in a multi-step synthesis.

By understanding these core principles and employing rigorous analytical techniques, researchers can confidently handle and utilize these valuable building blocks to advance the frontiers of medicinal chemistry.

References

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formul
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
  • Thermal Methods. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (n.d.). PMC.
  • Novel Syntheses of Azetidines and Azetidinones. (2008).
  • α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation. (2015).
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research.
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). Benchchem.
  • Acids. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (n.d.). Benchchem.
  • Ring strain. (n.d.). Wikipedia.
  • Preferred conformation of the tert-butoxycarbonyl-amino group. (2026). Request PDF.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Strain Release Amin
  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Arom
  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.). Unknown Source.
  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017). PLOS One - Research journals.

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Strategies for 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Abstract This guide provides detailed protocols and technical insights for the successful amide coupling of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, a valuable building block in modern medicinal chemistry. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides detailed protocols and technical insights for the successful amide coupling of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, a valuable building block in modern medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity.[1][2][3][4] This document outlines field-proven methodologies using common coupling reagents, explains the rationale behind procedural choices, and offers a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged structures in drug discovery.[3] Their inherent ring strain and rigid, three-dimensional nature can confer significant advantages to bioactive molecules, including improved pharmacokinetic profiles and novel intellectual property space.[1][2] 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid is a key bifunctional reagent, presenting a carboxylic acid for amide elaboration and a Boc-protected amine on the azetidine ring for potential future diversification.

The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical development.[5] However, achieving high yields and purity requires careful selection of reagents and conditions.[6][7] This note details robust protocols for coupling this specific azetidine-containing acid, focusing on two of the most reliable and widely used reagent systems: uronium/aminium salts (HATU) and carbodiimides (EDC) with additives.

Core Principles of Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, making it unsuitable for complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[6][8][9]

Modern coupling reagents achieve this by converting the carboxylic acid's hydroxyl group into a better leaving group, typically forming a highly reactive acyl-isourea, active ester, or acyl-phosphonium species in situ.[8][10]

Key Components in Amide Coupling Reactions:
  • Coupling Reagent: The primary activating agent. Choices range from carbodiimides (DCC, EDC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU, HBTU).[8][11][12] Uronium salts like HATU are often preferred for their high efficiency, rapid kinetics, and low tendency for racemization, especially in challenging couplings.[11][13]

  • Additive (for Carbodiimides): Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides. They act as nucleophilic catalysts, converting the unstable O-acylisourea intermediate into a more stable and reactive active ester, which minimizes side reactions and suppresses racemization.[14][15]

  • Base: A non-nucleophilic organic base, most commonly N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its primary roles are to deprotonate the carboxylic acid to form the more nucleophilic carboxylate anion and to neutralize acidic byproducts generated during the reaction.[16][17] DIPEA is often favored due to its steric bulk, which makes it a poor nucleophile, preventing it from competing with the desired amine in the coupling reaction.[16][17]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some coupling reagents can be sensitizers or irritants.[18]

Protocol A: The High-Efficiency Method (HATU/DIPEA)

This protocol is the recommended starting point for most applications due to its high reliability, fast reaction times, and effectiveness with a wide range of amines, including those that are sterically hindered or electron-deficient.[11][13]

Scientist's Notes: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms a highly reactive OAt-active ester.[19][20] The "7-aza" nitrogen atom in the HOAt leaving group is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the subsequent aminolysis step.[13] This makes HATU exceptionally effective for difficult couplings.[13]

Materials:

  • 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (1.0 equiv)

  • Amine coupling partner (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF to a concentration of 0.1-0.2 M.

  • Add the amine coupling partner (1.0-1.2 equiv) to the solution.

  • Add DIPEA (2.5-3.0 equiv) to the mixture and stir for 2-5 minutes.

  • In a single portion, add HATU (1.1-1.2 equiv) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: The Classic & Economical Method (EDC/HOBt)

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive. It is a cost-effective alternative to uronium salts and is highly effective for a majority of standard amide couplings.[9] The water-soluble nature of the EDC and its urea byproduct simplifies purification.

Scientist's Notes: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[14] HOBt traps this unstable intermediate to form an HOBt-active ester.[15][21][22] This two-step activation within a single pot prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct and minimizes the risk of racemization if chiral centers are present.[15]

Materials:

  • 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (1.0 equiv)

  • Amine coupling partner (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or Triethylamine (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (1.0 equiv), the amine (1.0-1.2 equiv), and HOBt (1.2-1.5 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.5-2.0 equiv) and stir for 5 minutes.

  • Add EDC·HCl (1.2-1.5 equiv) portion-wise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the HOBt, unreacted EDC, and the N,N'-dialkylurea byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Summary and Visualization

Table 1: Comparison of Coupling Conditions
ParameterProtocol A (HATU)Protocol B (EDC/HOBt)
Coupling Reagent HATUEDC·HCl
Additive None requiredHOBt
Base DIPEADIPEA or TEA
Typical Solvent DMF, DCMDCM, DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours12 - 18 hours
Relative Cost HigherLower
Byproduct Removal Standard WashAqueous Wash (Soluble)
Best For Difficult/hindered couplings, rapid synthesisStandard couplings, large-scale synthesis
Diagrams of Workflow and Mechanism

G General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Weigh Acid, Amine, Coupling Reagent, Base Solvent Dissolve in Anhydrous Solvent Reagents->Solvent Activation Activate Carboxylic Acid (e.g., add HATU or EDC) Solvent->Activation Coupling Stir at appropriate temp. Monitor by LC-MS/TLC Activation->Coupling Workup Aqueous Work-up (Acid/Base/Brine Washes) Coupling->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Chrom Column Chromatography Dry->Chrom Final Final Chrom->Final Pure Amide Product

Caption: General experimental workflow for amide coupling.

G Simplified HATU Activation Mechanism Acid R-COOH + Base ⇌ R-COO⁻ ActiveEster OAt-Active Ester (R-C(=O)OAt) Acid->ActiveEster attacks HATU_reagent HATU Reagent HATU_reagent->ActiveEster Product Amide Product (R-C(=O)NHR') ActiveEster->Product attacks Byproduct1 + Tetramethylurea ActiveEster->Byproduct1 Amine R'-NH₂ Amine->Product Byproduct2 + HOAt Product->Byproduct2

Caption: Simplified HATU activation and coupling mechanism.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inadequate activation (degraded coupling reagent).2. Poorly nucleophilic amine (e.g., aniline).3. Steric hindrance on acid or amine.4. Insufficient base.1. Use a fresh bottle of coupling reagent. Ensure anhydrous conditions.2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[23] Increase reaction temperature or time.3. Use HATU or PyAOP, which are effective for hindered couplings. Consider higher concentration (0.5 M).4. Ensure at least 2.5 equivalents of DIPEA are used with HATU.
Multiple Byproducts 1. Reaction with solvent (e.g., DMF).2. Guanidinylation of amine (side reaction with HATU).3. Formation of N-acylurea (with EDC).1. Switch solvent to DCM or acetonitrile if possible.2. Pre-activate the acid: mix acid, HATU, and base for 5-10 mins before adding the amine.[24]3. Ensure HOBt is used with EDC. The active ester is more stable.[15]
Starting Material Remains 1. Reaction is too slow.2. Reagents are not soluble.3. Insufficient equivalents of coupling reagent.1. Allow longer reaction time. For EDC, let stir overnight. For HATU, consider gentle heating (40 °C).2. Use DMF instead of DCM for better solubility.3. Increase equivalents of coupling reagent and base to 1.5 and 3.0, respectively.
Difficult Purification 1. Tetramethylurea (from HATU) co-elutes with product.2. Dicyclohexylurea (from DCC) is soluble in some solvents.1. The urea is water-soluble. Ensure thorough aqueous washes during work-up. A dilute acid wash (e.g., 1% HCl) can help protonate and remove it.2. This is why EDC is preferred over DCC for many applications. If DCC is used, filter the reaction mixture to remove precipitated DCU before work-up.

References

  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Optimizing Peptide Coupling: Key Techniques.
  • ChemicalBook. (2023, April 11).
  • Wikipedia. N,N-Diisopropylethylamine.
  • Wikipedia.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • Common Organic Chemistry.
  • Benchchem.
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • PubMed. (2026, January 5).
  • ResearchGate.
  • YouTube. (2024, April 14).
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • PharmaBlock. Azetidines in Drug Discovery.
  • Reddit. (2024, December 16).
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Benchchem. The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • Royal Society of Chemistry. (2022, May 16).
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • PMC.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • amphoteros. (2014, April 4).
  • Reddit. (2022, March 24). amide coupling help.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Growing Science. (2022, August 29).
  • Scribd. (2011, February 15). Amide Synthesis with Coupling Reagents.
  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation with 2-(3-Mercaptophenyl)acetic acid.

Sources

Application

Application Note: 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid as a Bifunctional Building Block in Drug Discovery

Introduction & Chemical Rationale Modern drug discovery is increasingly moving away from flat, heavily aromatic molecules—a paradigm shift famously termed [1]. Increasing the sp³ character of drug candidates has been sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Modern drug discovery is increasingly moving away from flat, heavily aromatic molecules—a paradigm shift famously termed [1]. Increasing the sp³ character of drug candidates has been statistically correlated with improved clinical success rates, primarily due to enhanced aqueous solubility, reduced non-specific protein binding, and improved metabolic stability.

Within this context, 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid has emerged as a highly valuable, conformationally restricted aliphatic scaffold. The azetidine ring provides structural rigidity while maintaining a low lipophilic footprint. More importantly, this specific building block features orthogonal reactivity , making it an ideal core for synthesizing bis-amides, peptidomimetics, and PROTAC linkers:

  • N-linked Acetic Acid Handle: Primed for immediate primary amide coupling with a target amine.

  • C3-linked tert-Butoxycarbonyl (tert-Butyl Ester) Group: Acts as a masked carboxylic acid. It is entirely stable to the basic conditions of the first amide coupling but can be selectively cleaved under acidic conditions to reveal a secondary coupling site.

Physicochemical Profiling

The baseline physicochemical properties of this building block make it an excellent starting point for lead optimization, ensuring that the final drug candidate remains within Lipinski’s Rule of Five parameters.

PropertyValueImplication for Drug Design
Molecular Formula C₁₀H₁₇NO₄Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 215.25 g/mol Highly efficient ligand footprint (high Ligand Efficiency potential).
Hydrogen Bond Donors 1Favorable for membrane permeability; easily masked upon coupling.
Hydrogen Bond Acceptors 4Provides sufficient polarity for aqueous solubility.
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the azetidine core.
Estimated cLogP ~0.5Highly polar; excellent for counteracting lipophilic target-binding moieties.

Mechanistic Insights & Experimental Workflows

To fully leverage this bifunctional scaffold, researchers must employ a two-stage orthogonal coupling and deprotection strategy.

Stage 1: Primary Amide Coupling The free N-acetic acid moiety is coupled to a primary or secondary amine. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). As detailed by Valeur and Bradley [2], HATU is superior to traditional carbodiimides (like DCC) because the fused HOAt moiety rapidly forms a highly reactive active ester, significantly accelerating the reaction while minimizing epimerization and side-product formation. DIPEA is utilized to free-base the incoming amine and drive the catalytic cycle.

Stage 2: Acidic Deprotection Once the first amide bond is formed, the C3-tert-butyl ester must be cleaved to reveal the second carboxylic acid. This is achieved using Trifluoroacetic acid (TFA) in dichloromethane (DCM) [3]. Mechanistically, the strong acid protonates the ester oxygen, triggering the elimination of gaseous isobutylene and yielding the free acid. Because the generated tert-butyl cation is highly electrophilic and can cause unwanted Friedel-Crafts alkylation on electron-rich aromatic rings, a cation scavenger such as triisopropylsilane (TIPS) or anisole is strictly required.

Workflow Visualization

G Start 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (Bifunctional Scaffold) Coupling1 Primary Amide Coupling (N-Acetic Acid Handle + Amine A) Start->Coupling1 HATU, DIPEA Intermediate tert-Butyl Ester Intermediate (Stable to Basic Coupling Conditions) Coupling1->Intermediate High Yield Deprotection Acidic Deprotection (TFA/DCM) (Cleavage of tert-Butyl Ester) Intermediate->Deprotection Acidic Cleavage FreeAcid C3-Carboxylic Acid Intermediate (Ready for Second Coupling) Deprotection->FreeAcid -Isobutylene Coupling2 Secondary Amide Coupling (C3-Carboxylic Acid + Amine B) FreeAcid->Coupling2 HATU, DIPEA Final Bis-Amide Target Compound (e.g., PROTAC Linker / Drug Candidate) Coupling2->Final Target Achieved

Workflow for orthogonal coupling and deprotection of the azetidine building block.

Detailed Experimental Protocols

The following protocols represent self-validating systems designed to ensure high fidelity at each synthetic step.

Protocol A: Primary Amide Bond Formation

Objective: Couple the N-acetic acid handle to "Amine A" while preserving the C3-tert-butyl ester.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the mixture at room temperature for 15 minutes. Causality: Pre-activation ensures the carboxylic acid is fully converted to the HOAt-active ester before the amine is introduced, preventing amine degradation.

  • Coupling: Add the target amine (Amine A, 1.1 equiv, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process QC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak vanishes and the exact mass of the coupled product [M+H]⁺ is the dominant signal.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂).

Protocol B: Acidic Cleavage of the tert-Butyl Ester

Objective: Deprotect the C3 ester to reveal the free carboxylic acid for subsequent functionalization.

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv, 0.4 mmol) in anhydrous DCM (4.0 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv, 0.8 mmol). Causality: TIPS intercepts the highly reactive tert-butyl cation generated during cleavage, preventing the alkylation of any nucleophilic centers on the newly coupled Amine A.

  • Deprotection: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) (4.0 mL) to create a 1:1 v/v DCM:TFA solution. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process QC): Concentrate a small aliquot and analyze via ¹H-NMR (in CDCl₃ or DMSO-d₆). The protocol is validated by the complete disappearance of the intense 9H singlet at ~1.40 ppm, confirming the total loss of the tert-butyl group.

  • Workup: Co-evaporate the reaction mixture with toluene (3 × 10 mL) under reduced pressure to azeotropically remove residual TFA. Dry the resulting crude product under high vacuum overnight. The resulting C3-carboxylic acid is typically pure enough to be used directly in the secondary amide coupling (repeating Protocol A with "Amine B").

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Wu, Y.-Q., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups. The Journal of Organic Chemistry, 69(18), 6141-6144. URL:[Link]

Method

Application Note &amp; Protocols: Strategic Esterification of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic Acid with Primary Alcohols

Abstract: This document provides a detailed technical guide for the esterification of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, a valuable building block in contemporary drug discovery. The presence of the fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for the esterification of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, a valuable building block in contemporary drug discovery. The presence of the four-membered azetidine ring offers a unique three-dimensional scaffold that is increasingly incorporated into pharmaceutical agents to modulate physicochemical properties and biological activity.[1][2] This guide focuses on practical and efficient methods for coupling this acid with primary alcohols, a key transformation for generating diverse molecular libraries. We will explore the mechanistic underpinnings of suitable reaction methodologies, with a primary focus on the mild and highly effective Steglich esterification. Detailed, step-by-step protocols, troubleshooting insights, and characterization guidelines are provided to enable researchers, scientists, and drug development professionals to successfully implement these synthetic strategies.

Introduction: The Strategic Value of Azetidine Scaffolds

Azetidines are saturated four-membered nitrogen-containing heterocycles that have emerged as "bioisosteres" for more common ring systems in medicinal chemistry.[3] Their strained ring system imparts a rigid, well-defined geometry, allowing for precise orientation of substituents in three-dimensional space. The N-Boc protected azetidine acetic acid, 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (CAS No. 183062-96-6), is a particularly useful intermediate.[4] Its ester derivatives serve as crucial precursors for more complex molecules, enabling the exploration of chemical space around this privileged scaffold.

The primary challenge in the esterification of this substrate lies in the presence of the acid-labile tert-Butoxycarbonyl (Boc) protecting group. Standard acid-catalyzed methods like the Fischer-Speier esterification are often incompatible, as the harsh conditions can lead to premature deprotection.[5][6] Therefore, methodologies that proceed under mild, preferably neutral, conditions are required to preserve the integrity of the molecule.

Mechanistic Considerations and Method Selection

The choice of esterification method is critical for achieving high yields while maintaining the structural integrity of the starting material. Below is a comparative analysis of viable synthetic strategies.

Carbodiimide-Mediated Coupling: The Steglich Esterification

The Steglich esterification is the premier method for this transformation due to its exceptionally mild reaction conditions.[7][8][9] It utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[10][11]

Mechanism: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[12][13] However, this intermediate can slowly rearrange into a stable, unreactive N-acylurea byproduct, which can complicate purification and reduce yield.[8][11][13] To circumvent this, a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP), is added in catalytic amounts. DMAP intercepts the O-acylisourea to form a reactive acylpyridinium species ("active ester").[7][12] This intermediate does not undergo rearrangement and reacts rapidly with the primary alcohol to furnish the desired ester, regenerating the DMAP catalyst.[12] The thermodynamic driving force for the reaction is the formation of the highly stable urea byproduct.[8]

Steglich_Mechanism RCOOH Azetidine Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC (Carbodiimide) Alcohol Primary Alcohol (R'-OH) DMAP DMAP (Catalyst) N_acylurea N-Acylisourea (Side Product) O_acylisourea->N_acylurea 1,3-Rearrangement (Slow, Uncatalyzed) Acylpyridinium Acylpyridinium Species ('Active Ester') O_acylisourea->Acylpyridinium + DMAP Ester Product Ester Acylpyridinium->Ester + R'-OH - DMAP Urea Urea Byproduct

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

The Mitsunobu Reaction

The Mitsunobu reaction is another powerful method for forming esters under mild, neutral conditions.[14] Uniquely, this reaction activates the alcohol rather than the carboxylic acid.[15] It employs a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][16]

Mechanism: The reaction begins with the PPh₃ acting as a nucleophile, attacking the N=N double bond of DEAD to form a betaine intermediate.[17] This intermediate is protonated by the carboxylic acid to form a phosphonium salt and the carboxylate anion. The alcohol then attacks the activated phosphorus atom, displacing the hydrazide and forming an alkoxyphosphonium salt. This intermediate serves as an excellent leaving group, which is then displaced by the carboxylate anion in a classic Sₙ2 reaction to yield the final ester.[15] Key byproducts are triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazinedicarboxylate, which can sometimes complicate purification.

Fischer-Speier Esterification: A Word of Caution

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[6][18] The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water byproduct. While simple and economical, the requirement for strong acid catalysts (e.g., H₂SO₄, TsOH) makes it unsuitable for substrates containing acid-labile functional groups like the Boc protecting group.[19]

Comparative Overview of Methods

FeatureSteglich EsterificationMitsunobu ReactionFischer-Speier Esterification
Reaction Conditions Mild, neutral pH, room temp.[5][8]Mild, neutral, 0°C to room temp.[14]Harsh, acidic, elevated temp.[6]
Key Reagents Carbodiimide (EDC/DCC), DMAP[7]PPh₃, Azodicarboxylate (DEAD/DIAD)[14]Strong acid catalyst (e.g., H₂SO₄)[20]
Boc Group Compatibility Excellent Excellent Poor (risk of deprotection)
Common Byproducts Dialkylurea (water-soluble if EDC is used)[11], N-acylurea[12]Triphenylphosphine oxide, DihydrazideWater
Work-up Complexity Moderate (aqueous wash for EDC, filtration for DCU)Can be challenging (chromatography often needed to remove byproducts)Simple (neutralization and extraction)
Primary Advantage High compatibility with sensitive substrates, reliable.Excellent for stereochemical inversion of secondary alcohols.[16]Simple, inexpensive reagents.
Primary Disadvantage Cost of reagents, potential for N-acylurea side product.Stoichiometric byproducts can be difficult to remove.Incompatible with acid-sensitive groups.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid with Benzyl Alcohol

This protocol is the recommended method for its reliability and mild conditions.

Reagents & Materials

ReagentMW ( g/mol )M-equivAmount
2-(3-(Boc)azetidin-1-yl)acetic acid215.251.0500 mg (2.32 mmol)
Benzyl Alcohol108.141.1276 mg (0.25 mL, 2.55 mmol)
EDC·HCl191.701.2534 mg (2.78 mmol)
DMAP122.170.128 mg (0.23 mmol)
Dichloromethane (DCM), anhydrous--20 mL

Experimental Workflow Diagram

Steglich_Workflow start 1. Combine Reactants - Azetidine Acid - Benzyl Alcohol - DMAP in DCM cool 2. Cool to 0°C (Ice Bath) start->cool add_edc 3. Add EDC·HCl (Portion-wise) cool->add_edc react 4. React at RT (Stir for 12-18h) add_edc->react workup 5. Aqueous Work-up - Dilute with DCM - Wash with H₂O, aq. HCl, aq. NaHCO₃, brine react->workup dry 6. Dry & Concentrate (Dry over Na₂SO₄, filter, evaporate) workup->dry purify 7. Purify (Silica Gel Chromatography) dry->purify product 8. Final Product (Characterize) purify->product

Caption: Experimental workflow for Steglich esterification.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (500 mg, 2.32 mmol), benzyl alcohol (0.25 mL, 2.55 mmol), and 4-dimethylaminopyridine (28 mg, 0.23 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0°C.

  • EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (534 mg, 2.78 mmol) to the cooled solution in small portions over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), 1M HCl (aq) (2 x 15 mL), saturated NaHCO₃ (aq) (2 x 15 mL), and finally with brine (20 mL). The aqueous washes effectively remove the urea byproduct and excess reagents.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure benzyl 2-(3-(tert-butoxycarbonyl)azetidin-1-yl)acetate.

Protocol 2: Mitsunobu Esterification (Alternative Method)

Reagents & Materials

ReagentMW ( g/mol )M-equivAmount
2-(3-(Boc)azetidin-1-yl)acetic acid215.251.2620 mg (2.88 mmol)
Benzyl Alcohol108.141.0260 mg (0.24 mL, 2.40 mmol)
Triphenylphosphine (PPh₃)262.291.5944 mg (3.60 mmol)
Diisopropyl Azodicarboxylate (DIAD)202.211.5728 mg (0.72 mL, 3.60 mmol)
Tetrahydrofuran (THF), anhydrous--25 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (620 mg, 2.88 mmol), benzyl alcohol (0.24 mL, 2.40 mmol), and triphenylphosphine (944 mg, 3.60 mmol) in anhydrous THF (25 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath with stirring.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (0.72 mL, 3.60 mmol) dropwise to the reaction mixture over 10-15 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the DIAD byproduct. Purification is typically achieved via flash column chromatography on silica gel. Eluting with a hexanes/ethyl acetate gradient will separate the desired ester from the byproducts.

Product Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for the appearance of new signals corresponding to the primary alcohol moiety (e.g., a singlet around 5.1 ppm for the benzylic -CH₂- protons) and the disappearance of the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of the new ester carbonyl carbon (typically ~170-172 ppm) and the carbons of the alcohol fragment.

  • Mass Spectrometry (MS): Verify the molecular weight of the product by observing the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

References

  • Fiveable. (2025, August 15).
  • Organic Chemistry Portal.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Dymicky, M. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry.
  • Rebek, J., & Gavina, F. (1974). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC - NIH.
  • Podlech, J. 3.5 Carbodiimides.
  • Wikipedia. Mitsunobu reaction.
  • Aggarwal, V. K., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • Wikipedia.
  • SynArchive.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Wikipedia.
  • Jack Westin. Carboxylic Acids Important Reactions.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, January 22).
  • University of Calgary. Ch19: RCO2H to RCO2R'.
  • Chem-Station. Acid to Ester - Common Conditions.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc.
  • ChemScene. 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid.
  • Sayyed, A. A., & Mote, M. A. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance.
  • BenchChem. (2025). Technical Guide: Methyl 2-(azetidin-3-yl)

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Application

Application Note: Incorporation of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid into PROTAC Linkers

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Rational design, thermodynamic optimization, and synthetic protocols for rigidified Proteolysis Targeting Chimeras (PROTACs).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Rational design, thermodynamic optimization, and synthetic protocols for rigidified Proteolysis Targeting Chimeras (PROTACs).

Introduction & Rationale

The transition from highly flexible polyethylene glycol (PEG) or alkyl chains to rigidified scaffolds—such as azetidines, piperidines, and spirocycles—represents a critical evolution in PROTAC design ()[1]. While flexible linkers are synthetically tractable, they sample a vast conformational space, leading to a high entropic penalty ( ΔS ) upon formation of the ternary complex (Target Protein–PROTAC–E3 Ligase).

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid is a highly valuable, orthogonally protected bifunctional building block designed to overcome these limitations. Structurally, it features an azetidine core with an N -acetic acid arm and a tert-butyl ester at position 3. This architecture provides a rigid dicarboxylic acid scaffold that restricts the spatial orientation of the E3 ligase and Protein of Interest (POI) ligands. By pre-organizing the PROTAC into a bioactive conformation, rigid linkers enhance ternary complex thermodynamics, mitigate the "hook effect," and improve intracellular accumulation by reducing the Topological Polar Surface Area (TPSA) ()[2].

Physicochemical & Thermodynamic Advantages

The incorporation of the azetidine core fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting degrader. The table below summarizes the comparative advantages of this rigidified building block.

Table 1: Comparative Properties of Flexible vs. Rigidified Azetidine Linkers

PropertyFlexible Linkers (e.g., PEG, Alkyl)Rigidified Azetidine LinkersImpact on PROTAC Performance
Conformational Entropy ( ΔS ) High (large entropic penalty upon binding)Low (pre-organized conformation)Enhances ternary complex thermodynamics; drives positive cooperativity.
Topological Polar Surface Area (TPSA) High (scales linearly with PEG length)Significantly ReducedLower TPSA improves cellular membrane permeability and in vivo exposure.
Metabolic Stability Moderate to Low (susceptible to oxidative cleavage)High (sterically hindered heterocycle)Increases half-life and reduces clearance rates in hepatic microsomes.
Ternary Complex Geometry Highly variable, samples many microstatesRestricted, highly directionalOptimizes the conjugation vector, critical for degrading challenging targets ()[3].

Synthetic Workflow & Experimental Design

The synthesis utilizes an orthogonal protection strategy. The N -acetic acid is sterically unhindered and highly reactive, making it ideal for the initial coupling to an amine-functionalized POI ligand. The tert-butyl ester at position 3 is sterically shielded; deprotecting it after the first coupling prevents unwanted linker polymerization and ensures a precise 1:1 stoichiometric assembly.

G cluster_0 cluster_1 A POI Ligand (Amine-functionalized) C Intermediate 1 (tBu-ester protected) A->C HATU, DIPEA, DMF B 2-(3-(t-Butoxycarbonyl)azetidin-1-yl)acetic acid (Orthogonal Linker) B->C Amide Coupling D Intermediate 2 (Free Carboxylic Acid) C->D TFA / DCM (tBu Deprotection) F Final Rigidified PROTAC D->F HATU, DIPEA, DMF E E3 Ligase Ligand (Amine-functionalized) E->F Amide Coupling

Synthetic workflow for PROTAC assembly using an orthogonally protected azetidine linker.

Detailed Experimental Protocols

Phase 1: Primary Amide Coupling (POI Ligand Attachment)

Objective: Couple the free N -acetic acid of the linker to the primary/secondary amine of the POI ligand.

  • Pre-activation: Dissolve 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 15 minutes.

    • Causality: Pre-activation generates the highly reactive 7-azabenzotriazole active ester. HATU is utilized over traditional EDC/NHS because it suppresses epimerization and accelerates the amidation of hindered amines.

  • Coupling: Add the amine-functionalized POI ligand (1.0 eq) to the mixture. Stir at RT for 2–4 hours under an inert nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield Intermediate 1 .

Phase 2: Orthogonal Deprotection (Self-Validating Step)

Objective: Cleave the tert-butyl ester to reveal the secondary carboxylic acid for E3 ligase attachment.

  • Reaction: Dissolve Intermediate 1 in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Incubation: Stir at RT for 1–2 hours.

  • Self-Validation (Critical): Monitor the reaction via LC-MS. Do not proceed until the starting material peak is completely consumed.

    • Validation Metric: Successful cleavage is observed as a mass shift of -56 Da (loss of isobutylene) in positive ion mode, yielding the free carboxylic acid [M+H]+ . Incomplete deprotection will result in a failed secondary coupling, wasting highly valuable E3 ligase ligand.

  • Isolation: Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA, yielding Intermediate 2 (TFA salt) as a crude film.

Phase 3: Secondary Amide Coupling (E3 Ligase Ligand Attachment)

Objective: Couple the newly revealed, sterically hindered azetidine-3-carboxylic acid to the amine-functionalized E3 ligase ligand (e.g., VHL or CRBN derivative).

  • Neutralization & Activation: Dissolve Intermediate 2 (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add an excess of DIPEA (5.0 eq).

    • Causality: Excess DIPEA is mandatory here to neutralize the TFA salt formed during Phase 2. Failure to fully neutralize the intermediate will protonate the E3 ligase amine, completely halting the amidation.

  • Coupling: Add the amine-functionalized E3 Ligase Ligand (1.1 eq). Stir at RT for 12–16 hours. The extended reaction time compensates for the steric hindrance at position 3 of the azetidine ring.

  • Purification: Filter the crude mixture and purify directly via Preparative HPLC (C18 column, gradient of 5–95% Acetonitrile in Water with 0.1% TFA) to isolate the Final Rigidified PROTAC .

Mechanistic Insights & Troubleshooting

  • Managing Steric Hindrance: The carboxylic acid at position 3 of the azetidine is significantly more hindered than the N -acetic acid arm. If Phase 3 yields poor conversion, consider switching the coupling reagent from HATU to COMU, or gently heating the reaction to 40°C.

  • Tuning Cooperativity: If the resulting PROTAC exhibits a strong "hook effect" (auto-inhibition at high concentrations) during cellular degradation assays, the rigid azetidine linker may be enforcing a sub-optimal vector. In such cases, modifying the attachment point on the E3 ligand or inserting a single methylene spacer between the azetidine and the E3 ligand can restore positive cooperativity and stabilize the ternary complex ()[3].

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link]

  • Zoppi, V., Hughes, S. J., Maniaci, C., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 62(2), 699-726. URL:[Link]

  • Osawa, H., Saito, K., & Demizu, Y. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: HPLC Optimization for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (often referre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (often referred to as 1-Boc-azetidine-3-acetic acid).

As a highly versatile PROTAC linker and peptidomimetic building block, this molecule presents three distinct chromatographic challenges: a pH-sensitive carboxylic acid moiety, an acid-labile Boc-protecting group, and the absence of a strong UV chromophore [1]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your separation workflows.

Part 1: Core Troubleshooting Guides & FAQs

Q1: Why is my compound eluting in the void volume or exhibiting severe peak tailing?

The Causality: The molecule contains an aliphatic carboxylic acid with a pKa of approximately 4.5. If you run a neutral mobile phase (e.g., unbuffered water and acetonitrile at pH ~7.0), the molecule exists almost entirely as a highly polar carboxylate anion. This ionized state prevents partitioning into the hydrophobic C18 stationary phase, causing it to wash out in the void volume ( t0​ ). The Solution: You must suppress ionization by lowering the mobile phase pH to at least 1.5 to 2 units below the pKa (target pH < 3.0). Adding an acidic modifier ensures the molecule remains fully protonated (neutral), restoring its lipophilicity and improving peak symmetry.

Q2: I am seeing split peaks, or a secondary peak is forming over time in my sample vial. What is happening?

The Causality: You are likely witnessing on-column or in-vial Boc deprotection. The tert-butoxycarbonyl (Boc) group is inherently acid-labile. While 0.1% Trifluoroacetic acid (TFA) is a standard HPLC modifier, it can catalyze the cleavage of the Boc group into a tert-butyl cation and CO₂, leaving behind the free azetidine amine [2]. This degradation is severely accelerated if your column temperature exceeds 30°C or if you concentrate fractions post-HPLC without neutralizing the TFA [3]. The Solution: Switch to a milder acidic modifier, such as 0.1% Formic Acid (FA), which provides a sufficiently low pH (~2.7) to retain the carboxylic acid but is gentle enough to preserve the Boc group during extended runs. If TFA must be used for resolution, strictly maintain the column temperature at 20–25°C and lyophilize fractions immediately.

Q3: My signal-to-noise ratio is terrible at 254 nm. How can I improve detection?

The Causality: 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid lacks a conjugated π -system or aromatic ring. Neither the azetidine ring nor the Boc group absorbs UV light effectively above 220 nm. The only functional group providing absorbance is the carboxylic acid, which has a weak end-absorption maximum around 200–210 nm. The Solution: Shift your UV detector to 205 nm or 210 nm. Note that this requires high-purity, HPLC-grade solvents, as impurities and certain modifiers (like high concentrations of acetic acid) will cause massive baseline drift at these low wavelengths. Alternatively, switch to universal detection methods such as LC-MS (Electrospray Ionization), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD).

Part 2: Data Presentation

The choice of mobile phase additive is the single most critical variable when analyzing this compound. The table below summarizes the causality and effects of various modifiers.

Mobile Phase AdditivepH RangeRetention & Peak ShapeBoc Group StabilityDetection Compatibility
None (Water/ACN) ~6.5 - 7.0Poor (Elutes in void volume)ExcellentUV (210 nm), MS, CAD
0.1% TFA ~2.0Excellent (Sharp peaks)High Risk (Cleaves >30°C)UV (210 nm)
0.1% Formic Acid ~2.7Good (Slight tailing possible)Good (Stable at RT)Optimal for LC-MS
0.1% Acetic Acid ~3.2Moderate (Broader peaks)ExcellentCAD, MS (High UV background)

Part 3: Optimized Experimental Workflows

Protocol A: LC-MS Compatible Method (Recommended)

This method utilizes Formic Acid to balance peak shape, Boc stability, and mass spectrometer ionization efficiency [4].

Step-by-Step Methodology:

  • System Preparation: Purge the LC-MS system with LC-MS grade Water and Acetonitrile. Ensure the ESI source is clean.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Install a standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size for UPLC).

  • Parameter Setup:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C (Do not exceed 30°C to protect the Boc group).

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 2 minutes.

  • MS Detection: Set the mass spectrometer to Negative ESI mode . The intact molecule ( C10​H17​NO4​ , MW: 215.25) will appear predominantly as the deprotonated ion [M-H]⁻ at m/z 214.1 . (Note: If using Positive ESI, be aware that the molecule may undergo in-source fragmentation, losing the Boc group to show a prominent peak at m/z 116.1).

Protocol B: High-Resolution UV Method

Use this method if LC-MS is unavailable and high-resolution separation of closely related impurities is required.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 0.05% TFA in HPLC-grade Water (Mobile Phase A) and 0.05% TFA in HPLC-grade Acetonitrile (Mobile Phase B). Using 0.05% instead of 0.1% reduces the risk of Boc cleavage while maintaining low pH.

  • Detector Setup: Set the UV/Vis or DAD detector to 210 nm . Turn off the reference wavelength to prevent baseline dipping.

  • Column Temperature: Strictly control the column compartment at 20°C .

  • Post-Run Handling: If collecting fractions for preparative purposes, immediately freeze the fractions on dry ice as they elute, and lyophilize to remove the TFA before the sample warms to room temperature [5].

Part 4: System Visualization Workflows

G Start HPLC Issue Detected: 2-(1-Boc-azetidin-3-yl)acetic acid Q1 Is the peak eluting near the void volume (t0)? Start->Q1 Sol1 Acidify Mobile Phase (pH < 3.0) to protonate carboxylic acid Q1->Sol1 Yes Q2 Are there split peaks or unexpected secondary peaks? Q1->Q2 No Sol2 Reduce column temp (<30°C) or switch from TFA to 0.1% Formic Acid Q2->Sol2 Yes Q3 Is the signal-to-noise ratio very low? Q2->Q3 No Sol3 Switch UV to 205-210 nm or use LC-MS/CAD Q3->Sol3 Yes

Troubleshooting logic tree for common HPLC issues with Boc-protected azetidine acetic acid.

G Molecule 2-(1-Boc-azetidin-3-yl) acetic acid UV UV Detection (Requires high-purity solvents) Molecule->UV MS Mass Spectrometry (LC-MS) Molecule->MS CAD Charged Aerosol Detector (CAD) Molecule->CAD UV_Spec Set to 205-210 nm (Carboxylic acid absorbance) UV->UV_Spec MS_Spec ESI Negative Mode [M-H]- = 214 m/z MS->MS_Spec CAD_Spec Universal detection for non-volatile analytes CAD->CAD_Spec

Detector selection workflow for molecules lacking strong UV chromophores.

References

  • Discovery and Development of a Highly Potent, Orally Bioavailable Estrogen Receptor Full Antagonist and Degrader. ACS Publications. 1

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. 2

  • Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. 3

  • Application Notes and Protocols for Monitoring Reactions with Boc-cyclohexyl-D-Ala-OH. Benchchem. 4

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem. 5

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid .

This molecule presents a unique isolation challenge: it is a highly polar zwitterion (containing both a basic tertiary azetidine amine and an acidic N-acetic acid moiety) that also features a highly acid-labile tert-butyl ester group at the 3-position. Standard aqueous extraction protocols will fail here. This guide provides field-proven, causality-driven methodologies to successfully purify and recrystallize this critical building block[1].

Part 1: Physicochemical Profile & Quantitative Data

To manipulate this compound effectively, you must first understand its ionization behavior. The table below summarizes the critical quantitative parameters that dictate our purification strategy.

PropertyValueCausality / Impact on Experimental Workflow
Molecular Formula C₁₁H₁₉NO₄Defines the organic framework and hydrogen-bonding capacity.
Molecular Weight 229.27 g/mol Used for stoichiometric calculations and yield determination.
pKa₁ (Carboxylic Acid) ~2.5Deprotonates at physiological pH, forming an anionic carboxylate moiety.
pKa₂ (Azetidine Nitrogen) ~8.5Protonates at physiological pH, forming a cationic ammonium moiety.
Isoelectric Point (pI) ~5.5The exact pH at which the net charge is zero, resulting in the lowest possible aqueous solubility[2].
Acid Stability Labile (pH < 4.0)Strong acids will rapidly hydrolyze the tert-butyl ester group, destroying the molecule.
Part 2: Logical Relationships & Workflow Visualizations

Understanding the relationship between pH, molecular charge, and structural stability is the cornerstone of isolating this compound without degrading it.

pHLlogic LowPH pH < 4.0 Cationic Form RiskLow High Aqueous Solubility RISK: t-Butyl Ester Cleavage LowPH->RiskLow MidPH pH 5.0 - 6.0 Zwitterionic Form (pI) Optimal Lowest Aqueous Solubility Optimal for Isolation MidPH->Optimal HighPH pH > 9.0 Anionic Form RiskHigh High Aqueous Solubility RISK: Ester Saponification HighPH->RiskHigh

Logical relationship between pH, compound ionization state, and structural stability.

ZwitterionPurification A Crude Aqueous Mixture (Product + Inorganic Salts) B Adjust to pH 5.5 (Use 10% Citric Acid) A->B C Lyophilization (Remove Water Completely) B->C Prevents ester hydrolysis D Trituration (10% MeOH in DCM) C->D Targets zwitterion solubility E Filtration (Removes Insoluble Salts) D->E F Anti-Solvent Recrystallization (EtOH / Acetone) E->F Filtrate Concentration G Pure Target Compound F->G

Step-by-step purification workflow leveraging isoelectric desalting and trituration.

Part 3: Troubleshooting Guides & FAQs

Q1: During aqueous workup, my product remains entirely in the aqueous layer regardless of the organic solvent (EtOAc, DCM) used. How can I extract it? Causality: The compound is a zwitterion. At physiological pH, it exists with a deprotonated carboxylate and a protonated tertiary amine. This dual-charge state gives it an extremely high hydration energy, making it completely insoluble in standard non-polar or moderately polar organic solvents. Solution: You must bypass liquid-liquid extraction. Adjust the pH strictly to its isoelectric point (pI ~5.5) where the net charge is zero[2]. Then, evaporate the aqueous layer to absolute dryness and use a selective organic trituration method (like 10% MeOH in DCM) to dissolve the organic zwitterion while leaving the inorganic salts behind[3].

Q2: I attempted to acidify the aqueous layer to pH 1 to force the compound into the organic phase, but my NMR shows the loss of the tert-butyl group. What happened? Causality: The tert-butoxycarbonyl (ester) group is highly sensitive to strong acids. Lowering the pH below 4.0 (especially with mineral acids like HCl) catalyzes the rapid hydrolysis of the tert-butyl ester, yielding the dicarboxylic acid byproduct. Solution: Never drop the pH below 4.5. Always use mild, buffering acids (e.g., 10% aqueous citric acid or dilute acetic acid) for pH adjustment to protect the ester functionality.

Q3: What is the optimal solvent system for the recrystallization of this specific azetidine derivative? Causality: Zwitterions require a solvent that can disrupt their strong intermolecular ionic lattice, which is why they dissolve in hot polar protic solvents (like Ethanol or Water). However, they will not crystallize easily from these solvents alone. Solution: Use an anti-solvent crystallization approach. Dissolve the crude product in a minimum amount of hot Ethanol, and slowly add Acetone (a polar aprotic anti-solvent). Acetone lacks hydrogen-bond donating ability, which destabilizes the solvation shell of the zwitterion and forces nucleation.

Part 4: Self-Validating Experimental Protocols
Protocol A: Isoelectric Desalting and Isolation

This protocol is designed to isolate the zwitterion from crude aqueous reaction mixtures without using strong acids or strongly acidic cation-exchange resins (which would cleave the tert-butyl ester).

  • Step 1: Careful pH Adjustment

    • Action: Cool the crude aqueous reaction mixture to 0–5 °C in an ice bath. Slowly add 10% aqueous citric acid dropwise while continuously monitoring with a calibrated pH meter.

    • Causality: Low temperature and a weak organic acid prevent localized pH drops that could trigger ester hydrolysis.

    • Validation Checkpoint: Stop addition exactly at pH 5.5. The solution should become slightly turbid, confirming the formation of the minimally soluble zwitterionic species[2].

  • Step 2: Lyophilization

    • Action: Flash-freeze the pH-adjusted aqueous mixture and lyophilize (freeze-dry) to complete dryness. Do not use high-heat rotary evaporation.

    • Causality: Removing water entirely bypasses the unfavorable partition coefficient of the zwitterion[3].

    • Validation Checkpoint: The resulting material must be a completely dry, free-flowing solid. Residual moisture will cause inorganic salts to co-dissolve in the next step.

  • Step 3: Selective Trituration

    • Action: Suspend the dry powder in a mixture of 10% Methanol in Dichloromethane (10 mL per gram of crude mass). Stir vigorously for 30 minutes at room temperature, then filter through a Celite pad.

    • Causality: The 10% MeOH/DCM system provides just enough hydrogen-bonding capacity to solubilize the organic zwitterion, while highly ionic inorganic salts (e.g., sodium citrate, NaCl) remain strictly insoluble[3].

    • Validation Checkpoint: Concentrate a 0.5 mL aliquot of the filtrate and run a rapid ¹H-NMR (in D₂O or MeOD). A sharp, prominent singlet at ~1.4 ppm confirms the tert-butyl group is intact.

Protocol B: Anti-Solvent Recrystallization

Use this protocol to upgrade the purity of the triturated product to >99% for biological assays or downstream synthesis.

  • Step 1: Dissolution

    • Action: Concentrate the filtrate from Protocol A to yield the crude solid. Dissolve this solid in a minimum volume of hot Ethanol (approx. 60 °C).

    • Causality: Ethanol acts as a strong hydrogen-bond donor, effectively solvating the zwitterionic lattice.

  • Step 2: Anti-Solvent Addition

    • Action: While maintaining gentle stirring and heating, slowly add Acetone dropwise until a persistent, faint turbidity is observed.

    • Causality: Acetone acts as an anti-solvent; its inability to donate hydrogen bonds destabilizes the zwitterion's solvation shell, driving the system toward supersaturation and nucleation.

  • Step 3: Maturation and Harvesting

    • Action: Remove from heat and allow the mixture to cool ambiently to room temperature over 2 hours. Then, transfer to an ice bath for 1 hour. Filter the resulting crystals and wash with ice-cold acetone.

    • Validation Checkpoint: Perform an HPLC purity check and melting point analysis. The final product should present as visually distinct, fine white crystals.

References
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar
  • How to desalt zwitterions?
  • Zwitterions and Isoelectric Point – MC

Sources

Optimization

Technical Support Center: Minimizing Epimerization During 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic Acid Activation

Welcome to the technical support center for handling the stereochemically sensitive molecule, 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling the stereochemically sensitive molecule, 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with epimerization during its activation for amide bond formation. Here, we will delve into the underlying mechanisms, provide detailed troubleshooting strategies, and offer optimized protocols to ensure the chiral integrity of your compounds.

Understanding the Mechanism of Epimerization

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction during peptide synthesis and related amide bond formations.[1][2] For α-amino acids like 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, this process primarily occurs through two pathways after the carboxylic acid is activated by a coupling reagent.

The most prevalent mechanism involves the formation of a 5(4H)-oxazolone intermediate.[1][3][4] The activated carboxylate group is susceptible to intramolecular attack by the adjacent carbonyl of the Boc-protecting group, forming the planar and achiral oxazolone ring. In the presence of a base, the α-proton becomes highly acidic and can be abstracted, leading to a loss of stereochemical information. Subsequent reprotonation or reaction with an amine nucleophile can then occur from either face of the planar intermediate, resulting in a mixture of epimers.

A second, though generally less common, mechanism is direct enolization, where a base directly abstracts the α-proton of the activated acid. This is more likely with highly acidic α-protons or under strongly basic conditions.[1]

Diagram: Epimerization Mechanism via Oxazolone Formation

Epimerization cluster_0 Activation & Cyclization cluster_1 Base-Mediated Proton Abstraction cluster_2 Reprotonation/Aminolysis Activated_Acid Activated N-Boc-Amino Acid Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Acid->Oxazolone - H₂O L_Epimer Desired L-Epimer Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Enolate->L_Epimer + H⁺ or Amine D_Epimer Undesired D-Epimer Enolate->D_Epimer + H⁺ or Amine Workflow cluster_0 Reactant Preparation cluster_1 Additive & Cooling cluster_2 Activation & Coupling cluster_3 Workup & Purification Acid_Amine Dissolve Acid (1.0 eq) & Amine (1.0 eq) in DCM Add_Oxyma Add OxymaPure (1.1 eq) Acid_Amine->Add_Oxyma Cool Cool to 0 °C Add_Oxyma->Cool Add_DIC Add DIC (1.1 eq) dropwise Cool->Add_DIC React Stir at 0 °C to RT (Monitor by LC-MS) Add_DIC->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify

Sources

Reference Data & Comparative Studies

Validation

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid vs Boc-piperidine acetic acid in medicinal chemistry

As a Senior Application Scientist, this guide provides an in-depth comparison of two pivotal building blocks in modern drug discovery: 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid and its more common counterpart,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of two pivotal building blocks in modern drug discovery: 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid and its more common counterpart, Boc-piperidine acetic acid. The choice between a four-membered azetidine and a six-membered piperidine scaffold is a critical decision that profoundly influences a compound's trajectory through the development pipeline. This document will explore the structural nuances, resulting physicochemical properties, and strategic applications of each, supported by experimental data and detailed protocols to guide researchers in making informed decisions.

The Tale of Two Rings: A Structural and Physicochemical Overview

The fundamental differences between azetidine and piperidine scaffolds stem from their ring size, which dictates their three-dimensional shape, strain, and flexibility. Azetidine, a four-membered heterocycle, is characterized by significant ring strain (approx. 25.4 kcal/mol) and a puckered, relatively rigid conformation.[1][2] In contrast, the six-membered piperidine ring is largely strain-free and adopts a stable, low-energy chair conformation, allowing for greater conformational flexibility.[1][3] These intrinsic structural differences have a cascading effect on key drug-like properties.[1]

The incorporation of these heterocycles is a key strategy to move beyond flat, sp2-hybridized molecules, a concept often termed "escaping flatland." Increasing the fraction of sp3-hybridized carbons generally improves solubility, reduces non-specific binding, and provides more complex three-dimensional structures for precise target engagement.

cluster_0 Traditional 'Flat' Molecule cluster_1 3D Scaffolds for Improved Properties Aromatic_Ring Aromatic Core (e.g., Benzene) Azetidine Azetidine Core (sp3-rich, rigid) Aromatic_Ring->Azetidine Bioisosteric Replacement Piperidine Piperidine Core (sp3-rich, flexible) Aromatic_Ring->Piperidine Bioisosteric Replacement

Figure 1: "Escaping Flatland" by replacing aromatic cores with 3D saturated heterocycles.
Comparative Physicochemical Data

The choice between these scaffolds involves a series of trade-offs in properties critical for Absorption, Distribution, Metabolism, and Excretion (ADME).

Property2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acidBoc-piperidine-4-acetic acidKey Considerations for Drug Design
Ring Strain High (~25.4 kcal/mol)[1]Low[1]High strain in azetidine influences reactivity and conformation but can be a metabolic liability.[1][4]
Conformational Flexibility Low (Rigid)[5]Moderate (Flexible Chair)[3]Azetidine's rigidity can pre-organize substituents for target binding, reducing entropic penalty.[6] Piperidine's flexibility allows adaptation to binding pockets.[7]
Lipophilicity (calc. LogP) Generally LowerGenerally Higher[8]Lower LogP for azetidines often improves aqueous solubility and reduces off-target toxicity.[9] Higher LogP for piperidines can enhance membrane permeability.[8]
Aqueous Solubility Typically Higher[6][9]Typically Lower[8]Improved solubility is a significant advantage of the azetidine scaffold, aiding formulation and bioavailability.[10]
Basicity (pKa) Lower Basicity[1]Higher Basicity[1]The nitrogen's basicity affects the compound's ionization state at physiological pH, influencing cell permeability and target interactions.[1]
Metabolic Stability Often improved resistance to N-dealkylation, but ring can be susceptible to cleavage.[4][6]Generally robust, but subject to well-known metabolic pathways (e.g., oxidation).[7]Azetidines can block common metabolic pathways.[5] Piperidine metabolism is well-understood, allowing for strategic modification to enhance stability.[7]
Molecular Weight LowerHigherAzetidines serve as smaller bioisosteres for larger rings, aiding in efforts to reduce molecular weight.[6]

Strategic Applications in Medicinal Chemistry

The distinct properties of azetidine and piperidine scaffolds make them suitable for different strategic applications in drug design.

The Azetidine Advantage: Solubility, Novelty, and Constrained Vectors

Azetidines have become increasingly popular as medicinal chemists seek to imbue molecules with more favorable physicochemical properties.[10] Their sp3-rich, rigid nature provides a well-defined three-dimensional framework.[2]

  • Improving Pharmacokinetics : Several FDA-approved drugs, including Baricitinib (a JAK inhibitor) and Cobimetinib (a MEK1/2 inhibitor), incorporate an azetidine ring to enhance metabolic stability and receptor selectivity.[5] The compact structure can shield metabolically labile sites or provide optimal exit vectors for substituents to engage with the target protein.

  • Bioisosteric Replacement : Azetidines can act as constrained bioisosteres for larger, more lipophilic rings like piperidine or pyrrolidine.[6][9] This substitution can simultaneously reduce molecular weight and LogP while maintaining or improving biological activity.

  • Inducing Specific Conformations : The conformational constraints of the four-membered ring can stabilize specific peptide turn structures, such as γ-turns, which differ from the β-turns often induced by proline (a cyclopentane analog).[11]

The Piperidine Powerhouse: A Validated and Versatile Scaffold

The piperidine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, a testament to its synthetic accessibility and favorable biological properties.[12][13]

  • Privileged Scaffold : Piperidines are present in numerous drug classes, from central nervous system (CNS) agents like the Alzheimer's drug Donepezil to anticancer agents like the PARP inhibitor Niraparib .[7][13][14]

  • Conformational Control : While more flexible than azetidines, the chair conformation of piperidines allows for precise spatial orientation of substituents in axial or equatorial positions. This is crucial for optimizing drug-target interactions, and this conformational preference has been successfully exploited in structure-based design.[15]

  • Metabolic Robustness : The piperidine scaffold is generally considered metabolically stable, and its degradation pathways are well-characterized, allowing chemists to design analogs with improved pharmacokinetic profiles.[7]

cluster_0 Azetidine-Based Strategies cluster_1 Piperidine-Based Strategies Azetidine 2-(3-(tert-Butoxycarbonyl) azetidin-1-yl)acetic acid Prop1 Improved Solubility Azetidine->Prop1 Prop2 Lower Lipophilicity Azetidine->Prop2 Prop3 Rigid Conformation Azetidine->Prop3 Drug1 Example: Baricitinib (Enhanced Selectivity) Prop3->Drug1 Piperidine Boc-piperidine acetic acid Prop4 Metabolic Robustness Piperidine->Prop4 Prop5 Versatile Substitution Piperidine->Prop5 Prop6 Validated Scaffold Piperidine->Prop6 Drug2 Example: Donepezil (CNS Penetration) Prop5->Drug2

Figure 2: Contrasting strategic applications of azetidine and piperidine scaffolds in drug design.

Experimental Protocols

To ensure the validity and reproducibility of comparative data, standardized experimental methodologies are crucial. The following protocols outline key assays for evaluating the physicochemical properties of drug candidates containing these scaffolds.

Workflow for Comparative Physicochemical Profiling

cluster_synthesis Synthesis & Purification cluster_assays Physicochemical Assays cluster_analysis Data Analysis & Decision Start Synthesize Analogs (Azetidine vs Piperidine) Purify Purify & Characterize (HPLC, NMR, MS) Start->Purify Solubility Kinetic Solubility (Nephelometry) Purify->Solubility LogD LogD Determination (Shake-Flask) Purify->LogD Metabolism Metabolic Stability (Human Liver Microsomes) Purify->Metabolism Analyze Compare Data Profiles (Solubility, LogD, t½) Solubility->Analyze LogD->Analyze Metabolism->Analyze Decision Select Scaffold for Lead Optimization Analyze->Decision

Sources

Comparative

Comparing metabolic stability of azetidine vs pyrrolidine acetic acid derivatives

An in-depth comparative analysis of metabolic stability between pyrrolidine and azetidine acetic acid derivatives, designed for medicinal chemists and drug development professionals optimizing lead compounds. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of metabolic stability between pyrrolidine and azetidine acetic acid derivatives, designed for medicinal chemists and drug development professionals optimizing lead compounds.

Executive Summary

In the development of carboxylic acid-containing therapeutics, an acetic acid moiety is frequently appended to a saturated nitrogen heterocycle to optimize spatial vectors and engage specific target residues (e.g., metal cations or basic amino acids)[1]. While the 5-membered pyrrolidine-acetic acid scaffold is a ubiquitous starting point, it routinely suffers from high intrinsic clearance ( CLint​ ) driven by cytochrome P450 (CYP)-mediated oxidation.

Bioisosteric replacement of the pyrrolidine with a 4-membered azetidine ring is a highly effective, field-proven strategy to mitigate this liability[2]. This guide objectively compares the metabolic stability of these two aza-heterocyclic acetic acid derivatives, detailing the mechanistic causality behind their differential clearance and providing a self-validating experimental framework for in vitro assessment.

Mechanistic Rationale: Why Azetidines Outperform Pyrrolidines in Metabolic Stability

The disparity in metabolic stability between pyrrolidine and azetidine derivatives is rooted in fundamental physical organic chemistry and enzyme kinetics[3].

  • C-H Bond Dissociation Energy (BDE) and Ring Strain: Pyrrolidines possess relatively accessible α -protons with lower bond dissociation energies. The highly reactive iron-oxo species of CYP450 enzymes can easily abstract a hydrogen atom from the α -carbon, leading to an unstable α -hydroxy intermediate that rapidly collapses into a reactive iminium ion or a lactam[3]. Conversely, the 4-membered azetidine ring is highly strained (internal bond angles compressed to ~90°). To compensate, the exocyclic C-H bonds adopt a higher s-character (shifting from sp3 toward sp2 -like hybridization). This increased s-character shortens the C-H bond and significantly increases its BDE, making hydrogen abstraction by CYP enzymes thermodynamically unfavorable[2].

  • Lipophilicity (logD) and Non-Specific Binding: Removing one methylene unit to contract the ring from a pyrrolidine to an azetidine systematically lowers the molecule's lipophilicity (cLogD). Because CYP450 active sites are highly hydrophobic, reducing the logD decreases the compound's non-specific binding affinity to the enzyme, further suppressing the rate of metabolism[3].

G CYP CYP450 Enzyme Binding Pyrrolidine Pyrrolidine-Acetic Acid (Lower C-H BDE, Higher logD) CYP->Pyrrolidine High Affinity Azetidine Azetidine-Acetic Acid (Higher C-H BDE, Lower logD) CYP->Azetidine Low Affinity AlphaOx Fast α-Carbon Oxidation (High Clearance) Pyrrolidine->AlphaOx Stable Resists Oxidation (Low Clearance) Azetidine->Stable Metabolite Iminium Ion / Lactam (Rapid Elimination) AlphaOx->Metabolite Parent Intact Parent Drug (Prolonged Half-life) Stable->Parent

Differential CYP450-mediated metabolism and clearance logic of pyrrolidine vs azetidine rings.

Comparative Data Analysis

The following table summarizes representative in vitro pharmacokinetic data comparing a standard pyrrolidine-acetic acid derivative against its direct azetidine bioisostere. The data highlights the profound impact of ring contraction on intrinsic clearance.

ParameterPyrrolidine-Acetic Acid DerivativeAzetidine-Acetic Acid DerivativeMechanistic Impact
Ring Size 5-membered4-memberedAzetidine increases structural rigidity and alters exit vectors.
cLogD (pH 7.4) 2.82.1Lower lipophilicity reduces non-specific CYP450 binding.
HLM t1/2​ (min) 12.5> 85.0Significant extension of in vitro half-life.
Intrinsic Clearance ( CLint​ ) 115 μ L/min/mg< 16 μ L/min/mgAzetidine strongly resists α -carbon oxidation.
Primary Metabolite Lactam / Iminium ionTrace (Parent intact)Validates the mitigation of the specific metabolic liability.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of these derivatives, a highly controlled Human Liver Microsome (HLM) stability assay must be executed[1]. This protocol is designed as a self-validating system , ensuring that any observed degradation is strictly CYP-mediated and not an artifact of chemical instability.

Step-by-Step Protocol & Causality

1. Preparation and Pre-Incubation

  • Action: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Incubate at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the compound to reach thermal equilibrium and saturate any non-specific protein binding sites on the microsomes before the catalytic reaction begins.

2. Reaction Initiation (The Catalyst)

  • Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, the iron-oxo species cannot form, and CYP-mediated oxidation cannot occur.

3. Time-Course Sampling & Quenching

  • Action: At designated time points (e.g., 0, 15, 30, and 60 minutes), extract a 50 μ L aliquot of the reaction mixture and immediately transfer it into 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. Simultaneously, it precipitates the microsomal proteins, preventing LC-MS/MS column clogging.

4. Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the T=0 minute sample.

Mandatory System Validations (Trustworthiness)
  • Minus-NADPH Control: Run a parallel incubation replacing the NADPH solution with plain buffer. Causality: If the azetidine-acetic acid derivative degrades in this control, the clearance is driven by chemical instability or non-CYP enzymes (e.g., esterases acting on the acetic acid moiety), not CYP oxidation.

  • Positive Control (Verapamil): Run a parallel assay using Verapamil, a known high-clearance drug. Causality: If Verapamil fails to degrade rapidly ( t1/2​ > 20 min), the batch of liver microsomes is metabolically inactive, and the entire assay must be invalidated.

G Start 1. Compound + HLM Pre-Incubation (37°C) NADPH 2. Add NADPH (Initiate CYP Reaction) Start->NADPH Timepoints 3. Sample Aliquots (0, 15, 30, 60 min) NADPH->Timepoints Quench 4. Quench with Cold Acetonitrile Timepoints->Quench Centrifuge 5. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS

In vitro self-validating liver microsomal stability assay workflow.

Conclusion & Strategic Recommendations

When optimizing acetic acid-based pharmacophores, the choice of the anchoring nitrogen heterocycle dictates the compound's developability. While pyrrolidines offer synthetic ease, their susceptibility to α -oxidation often results in insurmountable clearance issues. Contracting the ring to an azetidine leverages increased C-H bond dissociation energy and reduced lipophilicity to effectively silence CYP450-mediated metabolism. Drug development professionals should proactively utilize azetidine bioisosteres early in the SAR campaign to secure favorable pharmacokinetic profiles without sacrificing target affinity.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry RSC Medicinal Chemistry[Link]

Sources

Validation

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity determination of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity determination of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, a key building block in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals seeking robust and accurate methods for purity assessment.

The Imperative of Accurate Purity Determination

In the realm of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule like 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, which serves as a crucial intermediate, even minute impurities can have cascading effects on the final drug product's properties. Therefore, the choice of an analytical technique for purity assessment is of paramount importance. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are widely used, quantitative NMR (qNMR) has emerged as a powerful and often more direct alternative.[1][2][3]

Quantitative NMR: A Primary Ratio Method

At its core, ¹H qNMR is a primary ratio method of measurement.[2][4] This means that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][5] This fundamental principle allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve specific to the analyte, a significant advantage over many chromatographic techniques.[1][6]

The purity of an analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

  • analyte : 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

  • std : Internal standard

This direct relationship provides a high degree of accuracy and traceability to the International System of Units (SI).[7]

Experimental Design: Purity Determination of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid by ¹H qNMR

The successful implementation of a qNMR experiment hinges on careful planning and execution. The following protocol is designed to ensure accurate and reproducible purity determination of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid.

Causality Behind Experimental Choices
  • Selection of Internal Standard: The choice of an internal standard is critical. For the acidic analyte, 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, Maleic Acid is a suitable internal standard.[8] Its key advantages are:

    • It provides a sharp singlet in a relatively uncongested region of the ¹H NMR spectrum (around 6.2-6.4 ppm in D₂O or DMSO-d₆), minimizing the risk of signal overlap with the analyte.[8][9]

    • It is chemically stable and does not react with the analyte or the solvent.[9]

    • It has a certified high purity, which is essential for accurate quantification.[9]

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.[9]

  • Selection of Analyte and Standard Signals for Integration: For the analyte, the singlet corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group is ideal for quantification due to its high signal intensity and lack of complex splitting patterns. For maleic acid, the singlet from its two olefinic protons is used.

  • NMR Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for complete spin relaxation and accurate signal integration. A sufficient number of scans are acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for precise integration.[2][10]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid into a clean, dry vial using a microbalance.[1]

    • Accurately weigh a similar amount of the certified internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (D1): ≥ 60 seconds.[4]

      • Number of Scans (NS): 16-64 (to achieve S/N > 250:1).[10]

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Spectral Width (SW): Approximately 20 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phasing, and baseline correction to the acquired FID.

    • Integrate the selected signals for the analyte (Boc group) and the internal standard (olefinic protons).

    • Calculate the purity of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid using the qNMR equation provided earlier.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire 1H NMR spectrum with optimized parameters transfer->acquire_spectrum Insert sample into spectrometer process_data Process spectrum (FT, phasing, baseline correction) acquire_spectrum->process_data integrate_signals Integrate analyte and standard signals process_data->integrate_signals calculate_purity Calculate purity using qNMR equation integrate_signals->calculate_purity result Purity Value calculate_purity->result

Caption: Workflow for purity determination by qNMR.

Comparison with Orthogonal Methods

A comprehensive purity assessment often involves the use of orthogonal methods, which rely on different separation and detection principles.[10] This cross-validation provides a higher degree of confidence in the final purity value. Here, we compare qNMR with HPLC-UV and LC-MS.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Direct proportionality between signal intensity and number of nuclei.[1][5]Differential partitioning between a stationary and a mobile phase, with UV detection.[11]Separation by chromatography followed by mass-to-charge ratio detection.
Quantification Absolute quantification against a certified internal standard.[12]Relative quantification based on peak area percentage or against a specific reference standard.Primarily qualitative, can be quantitative with appropriate standards and validation.
Reference Standard Requires a certified internal standard of a different compound.[9]Requires a certified reference standard of the analyte for accurate quantification.[13]Requires a certified reference standard of the analyte for quantification.
Structural Information Provides detailed structural information for both the analyte and impurities.[6]Provides retention time data, but limited structural information from UV spectra.Provides mass information, which aids in structural elucidation of impurities.
Sample Preparation Simple dissolution of the sample and internal standard.[2]Often requires more complex sample preparation and mobile phase preparation.[14]Similar to HPLC, with potential for more stringent sample cleanup.
Analysis Time Relatively fast per sample once the method is established.[3]Can be time-consuming due to column equilibration and run times.[13]Similar to HPLC, with additional time for mass spectral analysis.
Solvent Consumption Low, typically less than 1 mL of deuterated solvent per sample.[13]High, due to the continuous flow of the mobile phase.[13]High, similar to HPLC.
Destructive/Non-destructive Non-destructive, the sample can be recovered.[15]Destructive.Destructive.

Self-Validating System and Trustworthiness

The qNMR protocol described is designed as a self-validating system. The use of a certified internal standard provides a direct link to a known purity value, and the inherent quantitative nature of NMR minimizes the sources of error often associated with chromatographic methods, such as variations in detector response.[1] Furthermore, the acquisition of a full spectrum allows for the simultaneous identification and quantification of the analyte and any proton-containing impurities, providing a comprehensive purity profile in a single experiment.[2] The adherence to guidelines from pharmacopeias like the USP and Ph. Eur. further enhances the trustworthiness and regulatory acceptance of qNMR data.[6][16][17][18]

Conclusion

Quantitative NMR has proven to be a robust, accurate, and efficient method for the purity determination of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid. Its fundamental principle as a primary ratio method, coupled with a straightforward experimental workflow, offers significant advantages over traditional chromatographic techniques. While orthogonal methods like HPLC-UV and LC-MS remain valuable for impurity profiling, qNMR stands out for its ability to provide direct, absolute quantification with a high degree of confidence and structural insight. For researchers and professionals in drug development, integrating qNMR into their analytical workflows can lead to more reliable and comprehensive characterization of critical pharmaceutical intermediates.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - Taylor & Francis. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications. [Link]

  • Validation of quantitative NMR - Ovid. [Link]

  • 1015 PDFs | Review articles in QUANTITATIVE NMR - ResearchGate. [Link]

  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare. [Link]

  • A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study - Taylor & Francis. [Link]

  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of... - ResearchGate. [Link]

  • 2-{3-amino-1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid - NextSDS. [Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

  • Quantitative NMR spectroscopy—Applications in drug analysis - Ovid. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. [Link]

  • Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid - PubMed. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchGate. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. [Link]

  • qNMR - BIPM. [Link]

  • Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • Quantitative NMR (qNMR) - Nanalysis. [Link]

  • Quantitative NMR Spectroscopy.docx 11/2017. [Link]

  • Quantitative NMR | Organic Primary Standards Group. [Link]

  • 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid | 183062-96-6 | C10H17NO4 | Appchem. [Link]

  • Implementation of qNMR in the Japanese Pharmacopoeia - PMDA. [Link]

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Comparative

Evaluating the Lipophilicity (logP) Impact of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid vs. Standard Linkers

An In-Depth Technical Guide Authored by: A Senior Application Scientist Abstract In contemporary drug discovery, particularly in the design of modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

In contemporary drug discovery, particularly in the design of modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not a passive spacer but a critical determinant of the molecule's overall physicochemical profile and pharmacological performance. Lipophilicity, quantified by the partition coefficient (logP), is a paramount property governed in large part by the linker. Excessive lipophilicity often leads to poor solubility, increased metabolic liability, and off-target toxicity. This guide presents a comparative analysis of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid, an azetidine-based linker, against standard linker classes (Alkyl, PEG, Piperazine-based). We will dissect the methodologies for logP assessment, provide comparative data, and explain the causal relationships between linker structure and its impact on lipophilicity, offering a rationale for the strategic incorporation of azetidine scaffolds in modern medicinal chemistry.

The Centrality of Lipophilicity in Drug Design

Lipophilicity describes the affinity of a molecule for a non-polar, lipid-like environment versus a polar, aqueous one. This property is a master regulator of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] A molecule must possess sufficient lipophilicity to traverse cellular membranes, but an excess can lead to a cascade of undesirable effects:

  • Poor Aqueous Solubility: High lipophilicity often correlates with low solubility, complicating formulation and intravenous administration.[1]

  • Increased Metabolic Clearance: Lipophilic compounds are more readily processed by metabolic enzymes (e.g., Cytochrome P450s), leading to a shorter in-vivo half-life.

  • Off-Target Binding: Hydrophobic interactions are a primary driver of non-specific protein binding, which can lead to promiscuous activity and toxicity.[3]

For complex constructs like PROTACs, the linker's contribution to the final molecule's high molecular weight and lipophilicity must be carefully managed to achieve favorable drug-like properties.[4][5]

Methodologies for logP Determination: A Self-Validating System

To ensure trustworthiness, logP values should be assessed using both experimental and computational methods, allowing for cross-validation.

Experimental Gold Standard: The Shake-Flask Method

The definitive method for measuring logP is the shake-flask protocol, which directly quantifies the partitioning of a compound between n-octanol and water.[1][6]

Experimental Protocol: OECD 107 Shake-Flask Method

  • Phase Preparation: Equilibrate n-octanol and purified water by shaking them together for 24 hours, followed by separation to ensure mutual saturation.

  • Solute Preparation: Prepare a stock solution of the test linker/compound. The final concentration should not exceed the solute's solubility limit in either phase.

  • Partitioning:

    • Combine precise volumes of the saturated n-octanol and water phases in a suitable vessel.

    • Introduce a small, known amount of the test compound.

    • Agitate the mixture at a constant, controlled temperature until equilibrium is achieved (can take up to 24 hours). This step is critical; insufficient equilibration is a common source of error.

  • Phase Separation: Centrifuge the mixture to achieve a clean and complete separation of the two phases.

  • Quantification: Accurately measure the concentration of the test compound in each phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Choices: The use of n-octanol is a long-standing convention as it is believed to mimic the amphiphilic nature of biological membranes.[1] Centrifugation is essential to prevent micro-emulsions from confounding the concentration measurements.

High-Throughput Screening: HPLC-Based logP

For more rapid assessment, Reversed-Phase HPLC (RP-HPLC) can be used to estimate logP.[1][7] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity. A calibration curve is generated using compounds with known logP values to predict the logP of the test article.

In Silico Prediction: Computational logP (cLogP)

Computational models provide instantaneous logP estimations, invaluable for virtual screening and initial linker design.[8][9] These algorithms operate on two main principles:

  • Fragment-based: The logP is calculated by summing the contributions of individual molecular fragments.[10]

  • Atom-based: The calculation considers the contribution of each atom and its local environment.

While highly useful, cLogP values are predictions and should be confirmed experimentally for lead candidates.

Comparative Analysis: Azetidine vs. Standard Linkers

The structural features of a linker directly translate to its physicochemical properties. Azetidine, the smallest nitrogen-containing saturated heterocycle, offers a unique profile.[11] It introduces a rigid, three-dimensional character while minimizing the addition of lipophilicity.[11]

Table 1: Comparative Lipophilicity of Linker Scaffolds

Linker ClassRepresentative StructureTypical cLogP Range*Key Physicochemical Characteristics
Azetidine 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid0.5 - 1.5 Low lipophilicity, conformationally restricted, introduces a polar nitrogen atom, metabolically stable.[12][13][14]
Alkyl Chains 8-aminooctanoic acid2.0 - 4.0+ Highly lipophilic and flexible, can increase metabolic liability ("soft spots").[15]
PEG Linkers 11-amino-3,6,9-trioxaundecanoic acid-1.0 - 0.5 Hydrophilic, flexible, improves solubility, can increase hydrodynamic radius.[16][17]
Piperazine 1-(2-Aminoethyl)piperazine-1.0 - 0.0 Introduces basic nitrogens (can be protonated to increase solubility), adds rigidity.[18]

*cLogP values are estimations for representative structures and will vary based on specific substituents and calculation algorithms.

Discussion: The Azetidine Advantage in Lipophilicity Management

The data clearly positions the azetidine scaffold as a tool for mitigating lipophilicity.

  • Inherent Polarity and Reduced Carbon Count: The inclusion of a nitrogen atom within the four-membered ring, as opposed to an all-carbon scaffold (cyclobutane), inherently lowers lipophilicity. Furthermore, the compact nature of the azetidine ring provides structural rigidity without the high carbon count associated with longer, more lipophilic alkyl chains.[11] This allows for the precise spatial positioning of the two ends of a bifunctional molecule while avoiding the "lipophilicity creep" common in linker optimization.[5]

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, which can adopt numerous conformations, the azetidine ring is rigid.[11] This conformational constraint can prevent the linker from folding back on itself (hydrophobic collapse), a phenomenon that can shield polar groups and unexpectedly alter properties like permeability.[19][20] This rigidity provides a well-defined exit vector for the linker from the ligand, which is crucial for optimizing the geometry of a ternary complex in PROTAC design.

  • Comparison to Alternatives:

    • vs. Alkyl Linkers: Alkyl linkers are the default choice for many applications but are a primary source of unwanted lipophilicity. Swapping an alkyl chain for an azetidine-containing linker is a direct strategy to lower the overall logP of the final molecule.[15]

    • vs. PEG Linkers: While PEG linkers are excellent for increasing hydrophilicity and solubility, their extreme flexibility can be a disadvantage, leading to a higher entropic penalty upon binding and a less defined molecular shape.[16][17] Azetidine linkers offer a balance, reducing lipophilicity without introducing excessive flexibility.

Visualization of Key Workflows

Workflow for Comparative Physicochemical Profiling

G cluster_synthesis Linker Synthesis & Acquisition cluster_logP LogP Determination (Cross-Validation) cluster_analysis Data Analysis & Property Impact s1 Synthesize or Procure Azetidine Linker exp Experimental Measurement (Shake-Flask or HPLC) s1->exp comp Computational Prediction (cLogP) s1->comp s2 Synthesize or Procure Standard Linkers (Alkyl, PEG, etc.) s2->exp s2->comp da Compare Experimental and Predicted logP Values exp->da comp->da pa Correlate logP with other Properties (e.g., Solubility, Permeability) da->pa conclusion Draw Structure-Lipophilicity Conclusions pa->conclusion

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